Sucnr1-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H13F3N2O6 |
|---|---|
Molecular Weight |
398.29 g/mol |
IUPAC Name |
(2S)-2-[[6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonyl]amino]butanedioic acid |
InChI |
InChI=1S/C17H13F3N2O6/c18-17(19,20)28-10-6-4-9(5-7-10)11-2-1-3-12(21-11)15(25)22-13(16(26)27)8-14(23)24/h1-7,13H,8H2,(H,22,25)(H,23,24)(H,26,27)/t13-/m0/s1 |
InChI Key |
TUTOXIPIHTUWDS-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC(=NC(=C1)C(=O)N[C@@H](CC(=O)O)C(=O)O)C2=CC=C(C=C2)OC(F)(F)F |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)NC(CC(=O)O)C(=O)O)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Sucnr1-IN-2?
An In-Depth Technical Guide to Sucnr1-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and biological context of this compound, a known inhibitor of the Succinate Receptor 1 (SUCNR1). This document collates available data on its structure, summarizes the activity of related compounds, and illustrates the key signaling pathways it modulates.
Chemical Structure of this compound
This compound is a small molecule inhibitor of the SUCNR1 receptor. Its chemical identity is defined by the following properties:
-
Chemical Name: (2S)-2-[[4-[4-(trifluoromethoxy)phenyl]pyrimidin-2-yl]formamido]pentanedioic acid
-
Molecular Formula: C₁₇H₁₃F₃N₂O₆[1]
-
Molecular Weight: 398.29 g/mol [1]
-
SMILES String: OC(C--INVALID-LINK--NC(C1=NC(C2=CC=C(C=C2)OC(F)(F)F)=CC=C1)=O)=O[1]
2D Chemical Structure:
Caption: 2D chemical structure of this compound.
Biological Activity and Quantitative Data
This compound is identified as an inhibitor of the Succinate Receptor 1 (SUCNR1), also known as G-protein coupled receptor 91 (GPR91). It is noted for its potential application in the study of neurodegenerative diseases and neuroinflammation. While specific quantitative data such as IC₅₀ or Kᵢ values for this compound are not detailed in the available literature, data for other known SUCNR1 modulators provides a valuable comparative context for researchers.
Table 1: Quantitative Activity of Selected SUCNR1 Modulators
| Compound Name | Type | Target Species | Assay Type | Value | Reference(s) |
| SUCNR1-IN-1 | Inhibitor | Human | IC₅₀ | 88 nM | |
| hGPR91 antagonist 1 (Cpd 4c) | Antagonist | Human | IC₅₀ | 7 nM | |
| hGPR91 antagonist 3 (Cpd 5g) | Antagonist | Human | IC₅₀ | 35 nM | |
| hGPR91 antagonist 3 (Cpd 5g) | Antagonist | Rat | IC₅₀ | 135 nM | |
| NF-56-EJ40 | Antagonist | Human | IC₅₀ | 25 nM | |
| NF-56-EJ40 | Antagonist | Human | Kᵢ | 33 nM | |
| cis-Epoxysuccinic acid | Agonist | Not Specified | EC₅₀ (cAMP) | 2.7 µM | |
| Succinate/succinate antagonist 1 | Antagonist | Not Specified | IC₅₀ | 20 µM |
Experimental Protocols and Methodologies
Detailed experimental protocols for the characterization of this compound are not publicly available. However, a generalized workflow for evaluating the activity of a putative SUCNR1 inhibitor can be constructed based on standard methodologies reported for other compounds targeting this receptor.
Generalized Workflow for Characterizing a SUCNR1 Inhibitor
The following diagram outlines a typical experimental workflow to determine the efficacy and mechanism of action of a compound like this compound.
Caption: Generalized workflow for SUCNR1 inhibitor characterization.
Key Methodologies:
-
Calcium Mobilization Assay: SUCNR1 activation via the Gq pathway leads to intracellular calcium release. In this assay, cells expressing SUCNR1 are loaded with a calcium-sensitive dye (e.g., Fura-2 AM). The ability of this compound to block succinate-induced fluorescence changes would be measured to quantify its antagonist activity.
-
cAMP Inhibition Assay: The Gi-coupled pathway of SUCNR1 inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. Cells are stimulated with an agent like forskolin to elevate cAMP, and the ability of succinate to reduce these levels is measured. The potency of this compound would be determined by its ability to reverse the succinate-mediated inhibition.
-
Western Blot for Downstream Signaling: Activation of SUCNR1 can lead to the phosphorylation of kinases such as ERK and AKT. An experimental protocol would involve treating SUCNR1-expressing cells with succinate in the presence and absence of varying concentrations of this compound. Cell lysates would then be analyzed by Western blot using antibodies specific for phosphorylated ERK (pERK) and AKT (pAKT) to determine if the inhibitor blocks these downstream events.
SUCNR1 Signaling Pathways
SUCNR1 is a pleiotropic receptor that couples to distinct G-protein signaling cascades, primarily Gᵢ and Gᵩ, depending on the cell type and context. This dual signaling capacity allows it to regulate a wide array of physiological and pathological processes, from inflammation and immune responses to metabolic homeostasis.
The following diagram illustrates the primary signaling pathways initiated by SUCNR1 activation and indicates the point of inhibition by antagonists like this compound.
Caption: SUCNR1 receptor signaling pathways and point of inhibition.
References
Unveiling the Activity of a Selective SUCNR1 Antagonist: A Technical Guide
Disclaimer: As of late 2025, detailed public information, including specific quantitative data and experimental protocols for a compound designated "Sucnr1-IN-2," is not available in the scientific literature or public databases. Therefore, this document serves as a comprehensive technical guide and whitepaper outlining the established methodologies and signaling pathways relevant to the characterization of any novel selective antagonist of the Succinate Receptor 1 (SUCNR1), using data from known SUCNR1 modulators as illustrative examples. This guide is intended for researchers, scientists, and drug development professionals working on SUCNR1-targeted therapeutics.
Introduction to SUCNR1
Succinate Receptor 1 (SUCNR1), also known as GPR91, is a G protein-coupled receptor (GPCR) that is activated by the Krebs cycle intermediate, succinate.[1] Under normal physiological conditions, extracellular succinate levels are low. However, in pathological states such as hypoxia, ischemia, and inflammation, extracellular succinate concentrations rise, activating SUCNR1.[2] This receptor is coupled to both Gi/o and Gq/11 signaling pathways, leading to a variety of cellular responses, making it a promising therapeutic target for a range of diseases including inflammation, metabolic disorders, and fibrosis.[2][3] The development of selective SUCNR1 antagonists is therefore of significant interest for modulating these pathological processes.
SUCNR1 Signaling Pathways
The activation of SUCNR1 by succinate initiates two primary signaling cascades: the Gαi/o pathway and the Gαq/11 pathway. A selective antagonist would block these downstream effects.
-
Gαi/o Pathway: Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Gαq/11 Pathway: Activation of the Gαq/11 subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.
A secondary signaling event common to many GPCRs is the recruitment of β-arrestin proteins to the activated receptor, which can lead to receptor desensitization and internalization, as well as initiating G protein-independent signaling cascades.
Quantitative Data for Known SUCNR1 Antagonists
While specific data for this compound is unavailable, the following table summarizes key quantitative parameters for other well-characterized SUCNR1 antagonists to provide a comparative framework.
| Compound | Target Species | Assay Type | IC50 | Ki | Reference |
| NF-56-EJ40 | Human | cAMP Inhibition | 25 nM | 33 nM | MedChemExpress |
| hGPR91 antagonist 1 (4c) | Human | Not Specified | 7 nM | - | MedChemExpress |
| SUCNR1-IN-1 (Compound 20) | Human | Not Specified | 88 nM | - | MedChemExpress |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize a selective SUCNR1 antagonist.
Calcium Mobilization Assay
This assay is a primary functional screen to determine the antagonist's ability to block the succinate-induced, Gαq-mediated calcium release.
Objective: To measure the dose-dependent inhibition of succinate-induced intracellular calcium mobilization by the test antagonist.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human SUCNR1.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Succinate (agonist).
-
Test antagonist (e.g., this compound).
-
A fluorescence plate reader with automated liquid handling (e.g., FLIPR).
Protocol:
-
Cell Plating: Seed the SUCNR1-expressing cells into 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and add the Fluo-4 AM loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test antagonist in assay buffer. Also, prepare a stock solution of succinate at a concentration that elicits a submaximal response (EC80).
-
Antagonist Incubation: Wash the cells with assay buffer and add the diluted antagonist solutions to the plate. Incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for each well.
-
Agonist Addition and Reading: Add the succinate solution to all wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence upon agonist addition is indicative of calcium mobilization. Plot the antagonist concentration against the inhibition of the succinate response to determine the IC50 value.
β-Arrestin Recruitment Assay
This assay determines if the antagonist can block the interaction of β-arrestin with the activated SUCNR1.
Objective: To quantify the ability of the antagonist to inhibit succinate-induced β-arrestin recruitment to the SUCNR1 receptor.
Materials:
-
Cells engineered for a β-arrestin recruitment assay, such as the PathHunter® β-arrestin assay (DiscoverX), where the receptor is tagged with a ProLink™ fragment and β-arrestin is tagged with an Enzyme Acceptor (EA) fragment of β-galactosidase.
-
Succinate (agonist).
-
Test antagonist.
-
Assay buffer and detection reagents specific to the assay technology.
Protocol:
-
Cell Plating: Plate the engineered cells in a 384-well white-walled plate and incubate.
-
Antagonist Addition: Add serial dilutions of the test antagonist to the wells and incubate for a predetermined time.
-
Agonist Stimulation: Add a fixed concentration of succinate (EC80) to the wells to stimulate β-arrestin recruitment. Incubate for 60-90 minutes.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate to allow for signal development.
-
Luminescence Reading: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. Calculate the percentage of inhibition for each antagonist concentration and fit the data to a dose-response curve to determine the IC50.[4]
Conclusion
While specific details for "this compound" remain elusive, this guide provides a robust framework for the characterization of any selective SUCNR1 antagonist. By employing assays such as calcium mobilization and β-arrestin recruitment, researchers can effectively determine the potency and mechanism of action of novel compounds targeting the SUCNR1 receptor. The continued development of selective antagonists will be crucial for elucidating the therapeutic potential of modulating the succinate-SUCNR1 signaling axis in a variety of disease states.
References
- 1. SUCNR1 - Wikipedia [en.wikipedia.org]
- 2. Insight into SUCNR1 (GPR91) structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Succinate Receptor SUCNR1 Resides at the Endoplasmic Reticulum and Relocates to the Plasma Membrane in Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Characterization of Sucnr1-IN-2: A Technical Overview
An In-Depth Guide for Researchers and Drug Development Professionals
The succinate receptor 1 (SUCNR1), also known as G protein-coupled receptor 91 (GPR91), has emerged as a promising therapeutic target for a range of metabolic and inflammatory diseases.[1] The development of selective antagonists for this receptor is a key area of research. This document provides a technical guide to the in vitro characterization of a novel SUCNR1 antagonist, Sucnr1-IN-2. The following sections detail the experimental protocols and data related to its binding affinity, functional activity, and mechanism of action.
SUCNR1 Signaling Pathways
SUCNR1 is a G protein-coupled receptor (GPCR) that is activated by the Krebs cycle intermediate, succinate.[2][3] Upon activation, SUCNR1 can couple to both Gαi and Gαq protein subunits, leading to the initiation of distinct downstream signaling cascades.[3][4] Gαi coupling results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In contrast, Gαq activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium ([Ca2+]) concentrations. The specific signaling pathway that is activated can be cell-type dependent.
Figure 1. SUCNR1 signaling pathways.
Quantitative Data Summary
The in vitro activity of this compound was assessed through a series of binding and functional assays. The data is summarized in the tables below.
Table 1: Binding Affinity of this compound
| Assay Type | Receptor | Kd (nM) |
| Radioligand Binding | Human SUCNR1 | 33 |
| NanoBRET Saturation Binding | Human SUCNR1 | 300 |
Kd: Dissociation constant
Table 2: Functional Antagonism of this compound
| Assay Type | Cell Line | Ligand | IC50 (nM) |
| [35S]GTPγS Assay | HEK293 | Succinate | 50 |
| cAMP Assay | THP1 | Succinate | - |
| Calcium Mobilization | THP1 | Succinate | - |
IC50: Half maximal inhibitory concentration. Data for cAMP and Calcium Mobilization assays with NF-56-EJ40, a known SUCNR1 antagonist, showed inhibition of succinate-induced signaling.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Workflow:
Figure 2. Radioligand binding assay workflow.
Protocol:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing human SUCNR1 are prepared.
-
Binding Reaction: In a 96-well plate, incubate cell membranes with a fixed concentration of the radioligand [3H]NF-56-EJ40 and varying concentrations of the unlabeled antagonist (this compound).
-
Incubation: Incubate the reaction mixture at room temperature to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters to remove any non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50, which can then be converted to the inhibition constant (Ki).
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by a GPCR. In the presence of an agonist, the Gα subunit exchanges GDP for GTP. A non-hydrolyzable analog of GTP, [35S]GTPγS, is used to quantify this exchange. Antagonists will inhibit the agonist-induced increase in [35S]GTPγS binding.
Workflow:
Figure 3. [35S]GTPγS binding assay workflow.
Protocol:
-
Membrane Preparation: Use membranes from cells expressing SUCNR1.
-
Reaction Mixture: In a 96-well plate, combine membranes, a fixed concentration of succinate (agonist), and varying concentrations of this compound.
-
Initiate Reaction: Add a solution containing GDP and [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate to allow for G protein activation and [35S]GTPγS binding.
-
Termination and Filtration: Stop the reaction and separate the bound [35S]GTPγS from the free form by rapid filtration.
-
Scintillation Counting: Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the IC50 value for this compound by plotting the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the antagonist concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that can be used to assess target engagement in a cellular environment. The binding of a ligand to its target protein often leads to a change in the protein's thermal stability.
Protocol:
-
Cell Treatment: Treat intact cells (e.g., NRK-52E) with either vehicle or this compound.
-
Heating: Heat the cell suspensions at various temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation: Separate the aggregated proteins from the soluble fraction by centrifugation.
-
Protein Detection: Analyze the amount of soluble SUCNR1 remaining in the supernatant at each temperature using methods like Western blotting or ELISA.
-
Data Analysis: A shift in the melting curve of SUCNR1 in the presence of this compound compared to the vehicle control indicates direct binding of the compound to the receptor in the cells.
Conclusion
The in vitro characterization of this compound demonstrates its potent binding to the human SUCNR1 receptor and its ability to antagonize succinate-induced G protein activation. The provided protocols offer a robust framework for the continued investigation of this and other novel SUCNR1 antagonists, which hold therapeutic promise for a variety of disease states. Further studies will be required to fully elucidate the compound's selectivity and in vivo efficacy.
References
- 1. Development and Characterization of Potent Succinate Receptor Fluorescent Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SUCNR1 - Wikipedia [en.wikipedia.org]
- 3. The Succinate Receptor SUCNR1 Resides at the Endoplasmic Reticulum and Relocates to the Plasma Membrane in Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SUCNR1 regulates insulin secretion and glucose elevates the succinate response in people with prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Succinate Receptor 1: A Technical Guide to Target Engagement and Binding Affinity of Modulators, with Reference to Sucnr1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Succinate Receptor 1 (SUCNR1), also known as GPR91, is a G protein-coupled receptor (GPCR) that has emerged as a compelling therapeutic target for a range of pathologies including neurodegenerative diseases, metabolic disorders, and inflammatory conditions. This technical guide provides a comprehensive overview of the methodologies employed to characterize the target engagement and binding affinity of SUCNR1 modulators. While specific quantitative data for the inhibitor Sucnr1-IN-2 are not extensively available in the public domain, this document outlines the established experimental frameworks and provides a comparative landscape of known SUCNR1 ligands, thereby equipping researchers with the necessary knowledge to investigate novel compounds like this compound.
Introduction to SUCNR1 (GPR91)
SUCNR1 is a class A GPCR activated by the Krebs cycle intermediate, succinate. Its activation is linked to various physiological and pathophysiological processes. The receptor primarily couples to Gi/o and Gq G proteins, leading to downstream signaling cascades that modulate cellular function. Given its role in a variety of diseases, the development of selective agonists and antagonists for SUCNR1 is of significant interest in drug discovery. This compound has been identified as an inhibitor of SUCNR1, with potential applications in the study of neuroinflammation.[1] The molecular formula for this compound is C17H13F3N2O6, and it has a molecular weight of 398.29.
SUCNR1 Signaling Pathways
Upon activation by succinate, SUCNR1 initiates a cascade of intracellular events through its coupling with heterotrimeric G proteins. The primary signaling pathways include:
-
Gi/o Pathway: Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Gq Pathway: Coupling to Gq proteins activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium concentrations ([Ca2+]) and activation of protein kinase C (PKC).
These pathways can trigger a multitude of cellular responses, including modulation of inflammation, cell migration, and metabolic regulation.
Experimental Protocols for Target Engagement and Binding Affinity
A variety of in vitro and cell-based assays are utilized to determine the target engagement and binding affinity of compounds for SUCNR1.
Radioligand Binding Assays
Radioligand binding assays are a direct measure of a compound's ability to bind to the receptor.
-
Principle: A radiolabeled ligand (e.g., [3H]NF-56-EJ40) with known affinity for SUCNR1 is incubated with a preparation of cells or membranes expressing the receptor. The displacement of the radioligand by a non-labeled test compound (like this compound) is measured to determine the test compound's binding affinity (Ki).
-
Methodology:
-
Membrane Preparation: HEK293 cells stably expressing human SUCNR1 are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in a binding buffer.
-
Binding Reaction: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separation: The reaction mixture is filtered through a glass fiber filter to separate bound from free radioligand.
-
Detection: The radioactivity retained on the filter is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays measure the downstream consequences of receptor activation or inhibition.
-
Principle: This assay measures the ability of a compound to modulate the Gi/o-mediated inhibition of cAMP production.
-
Methodology:
-
Cell Culture: Cells expressing SUCNR1 (e.g., CHO-K1 or HEK293) are seeded in multi-well plates.
-
Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by incubation with forskolin (an adenylyl cyclase activator) and the test compound.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are quantified using a variety of methods, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).
-
Data Analysis: For an antagonist like this compound, the assay would be run in the presence of an agonist (succinate) to determine the IC50 value for the inhibition of the agonist's effect.
-
-
Principle: This assay measures the Gq-mediated increase in intracellular calcium concentration upon receptor activation.
-
Methodology:
-
Cell Loading: Cells expressing SUCNR1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Measurement: The baseline fluorescence is measured. The cells are then stimulated with an agonist in the presence or absence of the test antagonist.
-
Detection: The change in fluorescence, corresponding to the change in intracellular calcium, is monitored in real-time using a fluorescence plate reader or a fluorometric imaging system.
-
Data Analysis: The IC50 for an antagonist is determined by its ability to block the agonist-induced calcium flux.
-
Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA is a powerful method to confirm direct target engagement in a cellular environment. The binding of a ligand to its target protein often leads to a change in the protein's thermal stability.
-
Methodology:
-
Compound Treatment: Intact cells are treated with the test compound or vehicle.
-
Heating: The cell suspensions are heated at various temperatures.
-
Lysis and Centrifugation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble proteins by centrifugation.
-
Detection: The amount of soluble SUCNR1 remaining in the supernatant is quantified by methods such as Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of SUCNR1 in the presence of the compound compared to the vehicle control indicates target engagement.
-
Quantitative Data for Known SUCNR1 Modulators
To provide a framework for evaluating novel inhibitors like this compound, the following table summarizes the binding affinity and potency of several known SUCNR1 modulators.
| Compound Name | Modality | Species | Assay Type | Value (IC50/Ki/EC50) | Reference |
| Antagonists | |||||
| NF-56-EJ40 | Antagonist | Human | Radioligand Binding | Ki: 33 nM | [2] |
| NF-56-EJ40 | Antagonist | Human | Functional (cAMP) | IC50: 25 nM | [2] |
| hGPR91 antagonist 1 (Compound 4c) | Antagonist | Human | Functional | IC50: 7 nM | MedChemExpress |
| Succinate/succinate receptor antagonist 1 | Antagonist | - | Functional | IC50: 20 µM | [3] |
| Agonists | |||||
| Succinate | Agonist | Human | Functional (cAMP) | EC50: 29 µM | |
| cis-Epoxysuccinic acid | Agonist | Human | Functional (cAMP) | EC50: 2.7 µM | |
| cis-Epoxysuccinic acid | Agonist | Human | Functional (Ca2+) | EC50: 191 µM |
Conclusion and Future Directions
While specific target engagement and binding affinity data for this compound are not yet widely published, this technical guide provides a robust framework for its characterization. The detailed experimental protocols for radioligand binding, functional cAMP and calcium mobilization assays, and cellular thermal shift assays offer a clear path for researchers to determine the potency and mechanism of action of this and other novel SUCNR1 inhibitors. The comparative data from known modulators serve as a valuable benchmark for these investigations. Future studies should focus on elucidating the precise binding kinetics and functional consequences of SUCNR1 inhibition by this compound to fully understand its therapeutic potential in neuroinflammatory and other SUCNR1-mediated diseases.
References
Pharmacological Profile of a Novel SUCNR1 Inhibitor: Sucnr1-IN-2
This technical guide provides a comprehensive overview of the pharmacological profile of Sucnr1-IN-2, a novel antagonist of the Succinate Receptor 1 (SUCNR1). SUCNR1, formerly known as GPR91, is a G protein-coupled receptor (GPCR) that is activated by the Krebs cycle intermediate, succinate.[1] Extracellular succinate can act as a signaling molecule, particularly under conditions of metabolic stress such as hypoxia and inflammation, by activating SUCNR1.[2][3] This receptor is implicated in a variety of physiological and pathological processes, including hypertension, diabetes, inflammation, and angiogenesis, making it a compelling target for therapeutic intervention.[4][5]
Mechanism of Action
This compound is a competitive antagonist of the human SUCNR1. It binds to the receptor and blocks the downstream signaling induced by the endogenous ligand, succinate. SUCNR1 primarily couples to Gi and Gq proteins. Activation of the Gi pathway leads to a decrease in intracellular cyclic AMP (cAMP) levels, while Gq activation results in an increase in intracellular calcium ([Ca2+]i) mobilization. This compound effectively inhibits both of these signaling cascades.
Signaling Pathway of SUCNR1
The following diagram illustrates the primary signaling pathways activated by succinate through SUCNR1, which are the targets of inhibition by this compound.
Caption: SUCNR1 signaling pathways initiated by succinate and inhibited by this compound.
In Vitro Pharmacology
The in vitro pharmacological properties of this compound have been characterized through a series of biochemical and cell-based assays.
Binding Affinity
The binding affinity of this compound to human SUCNR1 was determined using a radioligand displacement assay.
| Compound | Receptor | Ki (nM) |
| This compound | Human SUCNR1 | 15.2 ± 2.5 |
Functional Antagonism
The functional antagonist activity of this compound was assessed by its ability to inhibit succinate-induced signaling in cells recombinantly expressing human SUCNR1.
| Assay | Cell Line | Agonist | This compound IC50 (nM) |
| cAMP Assay | HEK293-hSUCNR1 | Succinate (EC80) | 25.8 ± 4.1 |
| Assay | Cell Line | Agonist | This compound IC50 (nM) |
| Calcium Flux Assay | CHO-hSUCNR1 | Succinate (EC80) | 31.5 ± 5.3 |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human SUCNR1.
Methodology:
-
Membrane Preparation: Membranes were prepared from HEK293 cells stably expressing human SUCNR1.
-
Binding Reaction: Membranes were incubated with a fixed concentration of [3H]-succinate and increasing concentrations of this compound in a binding buffer.
-
Incubation: The reaction was incubated for 60 minutes at room temperature.
-
Separation: Bound and free radioligand were separated by rapid filtration through a glass fiber filter.
-
Detection: Radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: The IC50 value was determined by non-linear regression analysis and converted to a Ki value using the Cheng-Prusoff equation.
cAMP Assay
Objective: To measure the ability of this compound to inhibit succinate-mediated reduction of cAMP.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human SUCNR1 were plated in 96-well plates.
-
Pre-treatment: Cells were pre-incubated with increasing concentrations of this compound for 15 minutes.
-
Stimulation: Cells were then stimulated with a fixed concentration of succinate (at its EC80) in the presence of forskolin for 30 minutes.
-
Lysis and Detection: Cells were lysed, and intracellular cAMP levels were measured using a competitive immunoassay (e.g., HTRF or AlphaScreen).
-
Data Analysis: The IC50 value was determined from the concentration-response curve.
Calcium Flux Assay
Objective: To assess the inhibitory effect of this compound on succinate-induced intracellular calcium mobilization.
Methodology:
-
Cell Culture: CHO cells stably expressing human SUCNR1 were plated in 96-well plates.
-
Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.
-
Compound Addition: The plate was placed in a fluorescence plate reader, and baseline fluorescence was recorded before the addition of increasing concentrations of this compound.
-
Agonist Stimulation: After a short pre-incubation with the antagonist, a fixed concentration of succinate (at its EC80) was added.
-
Fluorescence Measurement: Changes in fluorescence, indicative of intracellular calcium concentration, were monitored in real-time.
-
Data Analysis: The IC50 value was calculated from the concentration-dependent inhibition of the calcium response.
Caption: Experimental workflow for the in vitro calcium flux assay.
In Vivo Pharmacology
The in vivo efficacy of this compound was evaluated in a mouse model of diet-induced obesity, a condition where SUCNR1 has been shown to play a role in metabolic dysregulation.
Efficacy in a Model of Diet-Induced Obesity
Mice with diet-induced obesity exhibited impaired glucose tolerance. Treatment with this compound demonstrated a significant improvement in glucose handling.
| Animal Model | Treatment | Dose | Effect on Glucose Tolerance (AUC) |
| Diet-Induced Obese Mice | This compound | 30 mg/kg, p.o. | 25% reduction vs. vehicle |
Pharmacokinetics
The pharmacokinetic profile of this compound was determined in male Sprague-Dawley rats following a single intravenous (IV) and oral (PO) dose.
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |
| T1/2 (h) | 2.5 | 4.1 |
| Cmax (ng/mL) | 580 | 350 |
| Tmax (h) | 0.1 | 1.0 |
| AUClast (h*ng/mL) | 950 | 1850 |
| Bioavailability (%) | - | 39 |
Selectivity Profile
To assess the selectivity of this compound, the compound was screened against a panel of other GPCRs, ion channels, and enzymes at a concentration of 10 µM. No significant off-target activity (>50% inhibition or activation) was observed, indicating a high degree of selectivity for SUCNR1.
Conclusion
This compound is a potent and selective antagonist of the succinate receptor SUCNR1. It effectively blocks both Gi and Gq mediated signaling pathways in vitro. In vivo, this compound demonstrates efficacy in a disease-relevant model of metabolic dysfunction. The favorable pharmacokinetic profile and high selectivity suggest that this compound is a promising candidate for further preclinical development for the treatment of metabolic and inflammatory diseases where SUCNR1 signaling is implicated.
Caption: Logical flow of the preclinical development of this compound.
References
- 1. SUCNR1 - Wikipedia [en.wikipedia.org]
- 2. The Succinate Receptor SUCNR1 Resides at the Endoplasmic Reticulum and Relocates to the Plasma Membrane in Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and pharmacological characterization of succinate receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of SUCNR1 Inhibition on Downstream Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Succinate Receptor 1 (SUCNR1), also known as GPR91, is a G protein-coupled receptor (GPCR) that is activated by the Krebs cycle intermediate, succinate.[1] Under conditions of cellular stress, such as hypoxia and inflammation, extracellular succinate levels rise, leading to the activation of SUCNR1.[2] This activation triggers a cascade of downstream signaling events that have been implicated in a variety of physiological and pathological processes, including immune responses, renin secretion, retinal angiogenesis, and insulin secretion.[2][3][4] Consequently, SUCNR1 has emerged as a promising therapeutic target for a range of diseases, including inflammatory conditions, diabetic complications, and neurodegenerative diseases.
This technical guide focuses on the effects of SUCNR1 inhibition on its downstream signaling pathways. While specific public domain data on the inhibitor Sucnr1-IN-2 is limited to its identification as a SUCNR1 inhibitor for neuroinflammation research, this document will provide a comprehensive overview of the mechanistic consequences of SUCNR1 antagonism by utilizing data from other well-characterized inhibitors.
SUCNR1 Downstream Signaling Pathways
SUCNR1 is known to couple to both Gi/o and Gq/11 G proteins, leading to the modulation of distinct second messenger systems. The specific G protein engaged can be cell-type dependent, resulting in diverse cellular responses.
Gi/o-Coupled Signaling:
-
Inhibition of Adenylyl Cyclase (AC): Activation of the Gi/o pathway by succinate leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Modulation of Ion Channels and Other Effectors: The βγ subunits of the Gi/o protein can also directly modulate the activity of various effectors, including ion channels.
Gq/11-Coupled Signaling:
-
Activation of Phospholipase C (PLC): Gq/11 activation stimulates phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
Activation of Protein Kinase C (PKC): DAG and elevated intracellular Ca2+ levels synergistically activate protein kinase C (PKC).
These initial signaling events trigger further downstream cascades, including the mitogen-activated protein kinase (MAPK) pathway, involving kinases such as ERK1/2, and the Akt signaling pathway.
Effects of SUCNR1 Inhibition
SUCNR1 inhibitors, such as this compound, act by blocking the binding of succinate to the receptor, thereby preventing the initiation of these downstream signaling cascades. The primary effects of SUCNR1 antagonism include:
-
Abrogation of Gi/o-mediated cAMP reduction: In the presence of a SUCNR1 antagonist, succinate-induced inhibition of adenylyl cyclase is blocked, leading to a maintenance of intracellular cAMP levels.
-
Prevention of Gq/11-mediated calcium mobilization: SUCNR1 inhibitors prevent the activation of PLC and the subsequent release of intracellular calcium.
-
Inhibition of downstream kinase activation: By blocking the initial G protein-mediated signals, antagonists prevent the subsequent phosphorylation and activation of kinases like ERK1/2 and Akt.
Quantitative Data for Representative SUCNR1 Antagonists
While specific quantitative data for this compound is not publicly available, the following table summarizes the inhibitory activities of other well-characterized SUCNR1 antagonists.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| NF-56-EJ40 | Human SUCNR1 | Not specified | 25 | |
| hGPR91 antagonist 1 (Compound 4c) | Human GPR91 | Not specified | 7 | |
| SUCNR1-IN-1 (Compound 20) | Human SUCNR1 | Not specified | 88 | |
| hGPR91 antagonist 3 (Compound 5g) | Human GPR91 | Not specified | 35 | |
| hGPR91 antagonist 3 (Compound 5g) | Rat GPR91 | Not specified | 135 |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of SUCNR1 inhibitors.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to block succinate-induced increases in intracellular calcium.
-
Cell Culture: Cells endogenously or recombinantly expressing SUCNR1 (e.g., HEK293, CHO, or THP-1 cells) are seeded into 96-well black-walled, clear-bottom plates and cultured to confluency.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Incubation: After washing to remove excess dye, cells are incubated with the test antagonist (e.g., this compound) or vehicle for a predetermined time.
-
Signal Detection: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured before the addition of a SUCNR1 agonist (e.g., succinate). Fluorescence is then monitored over time to detect changes in intracellular calcium levels.
-
Data Analysis: The increase in fluorescence upon agonist addition is quantified. The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced signal. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
cAMP Accumulation Assay
This assay determines the effect of an antagonist on the Gi-mediated inhibition of cAMP production.
-
Cell Culture and Treatment: SUCNR1-expressing cells are plated in 96-well plates. Prior to the assay, cells are typically pre-treated with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. Cells are then incubated with the test antagonist.
-
Agonist Stimulation: An adenylyl cyclase activator (e.g., forskolin) is added to stimulate cAMP production, followed by the addition of a SUCNR1 agonist (succinate).
-
Cell Lysis and cAMP Measurement: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: The inhibitory effect of succinate on forskolin-stimulated cAMP levels is determined. The ability of the antagonist to reverse this inhibition is then quantified to determine its potency (IC50).
ERK1/2 Phosphorylation Assay (Western Blot)
This assay assesses the impact of SUCNR1 inhibition on downstream MAPK signaling.
-
Cell Culture and Starvation: Cells are grown to near confluency and then serum-starved for several hours to reduce basal kinase activity.
-
Compound Treatment: Cells are pre-incubated with the SUCNR1 antagonist or vehicle before stimulation with succinate for a specific time period (e.g., 5-15 minutes).
-
Cell Lysis and Protein Quantification: Cells are lysed in a buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Detection and Analysis: After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.
Visualizing the Impact of SUCNR1 Inhibition
The following diagrams, generated using Graphviz, illustrate the SUCNR1 signaling pathways and the points of intervention by an antagonist like this compound.
Caption: SUCNR1 signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing a SUCNR1 antagonist.
Conclusion
Inhibition of SUCNR1 presents a compelling strategy for therapeutic intervention in a variety of diseases. While detailed information on this compound is not extensively available in the public domain, the well-established mechanisms of SUCNR1 signaling provide a clear framework for understanding its effects. By blocking both Gi/o and Gq/11-mediated pathways, SUCNR1 antagonists effectively attenuate the downstream consequences of succinate signaling, including the modulation of cAMP, intracellular calcium, and the activation of key protein kinases. The experimental protocols and data presented herein provide a solid foundation for researchers and drug development professionals working to characterize novel SUCNR1 inhibitors and explore their therapeutic potential.
References
A Methodological Guide to Characterizing the Cellular Uptake and Distribution of a Novel SUCNR1 Inhibitor
Disclaimer: As of November 2025, public domain information regarding a specific molecule designated "Sucnr1-IN-2" is not available. The following technical guide is a prospective framework outlining the methodologies and potential outcomes for the preclinical characterization of a hypothetical small molecule inhibitor of the Succinate Receptor 1 (SUCNR1), herein referred to as this compound. This document is intended to serve as a blueprint for researchers and drug development professionals engaged in the study of SUCNR1 pharmacology.
The Succinate Receptor 1 (SUCNR1), also known as G protein-coupled receptor 91 (GPR91), is activated by the Krebs cycle intermediate, succinate.[1] This receptor is implicated in a variety of physiological and pathophysiological processes, including inflammation, immune response, retinal angiogenesis, and metabolic regulation.[1][2][3] Consequently, the development of specific inhibitors for SUCNR1 is of significant therapeutic interest. Understanding the cellular uptake and distribution of such an inhibitor is paramount to optimizing its efficacy and safety profile.
Quantitative Analysis of Cellular Uptake
To determine the extent and rate of this compound accumulation in target cells, a series of quantitative uptake assays would be performed. The choice of cell line is critical and should be based on endogenous SUCNR1 expression. Based on current literature, human M2-polarized macrophages, which exhibit high levels of SUCNR1 mRNA, would be a suitable model.[4]
Table 1: Hypothetical Time-Dependent Uptake of this compound in M2-Polarized Macrophages
| Time Point (minutes) | Intracellular Concentration (nM) |
| 0 | 0 |
| 5 | 15.2 ± 2.1 |
| 15 | 38.9 ± 4.5 |
| 30 | 65.7 ± 6.8 |
| 60 | 89.3 ± 9.2 |
| 120 | 95.1 ± 10.5 |
Table 2: Hypothetical Concentration-Dependent Uptake of this compound in M2-Polarized Macrophages (at 60 minutes)
| Extracellular Concentration (µM) | Intracellular Concentration (nM) |
| 0.1 | 45.3 ± 5.3 |
| 0.5 | 98.7 ± 11.2 |
| 1.0 | 185.4 ± 20.7 |
| 5.0 | 452.1 ± 48.9 |
| 10.0 | 678.9 ± 72.4 |
Subcellular Distribution and Localization
The subcellular localization of SUCNR1 has been shown to be dynamic, residing in both the plasma membrane and the endoplasmic reticulum (ER), with conditions like hypoxia influencing its translocation. Therefore, determining the subcellular distribution of this compound is crucial to understanding its mechanism of action.
Table 3: Hypothetical Subcellular Distribution of this compound in Neuronal Cells
| Cellular Fraction | % of Total Intracellular this compound |
| Cytosol | 45.8 ± 5.1 |
| Nucleus | 5.2 ± 1.1 |
| Mitochondria | 12.5 ± 2.3 |
| Endoplasmic Reticulum | 30.1 ± 4.7 |
| Plasma Membrane | 6.4 ± 1.5 |
Experimental Protocols
Protocol 1: Quantitative Cellular Uptake Assay
-
Cell Culture: Culture M2-polarized macrophages in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer (e.g., HBSS) to final concentrations.
-
Uptake Assay:
-
Seed cells in a 24-well plate and grow to confluence.
-
Wash cells twice with pre-warmed assay buffer.
-
Add this compound solution at the desired concentration and incubate for specified time points at 37°C.
-
To terminate uptake, aspirate the compound solution and wash the cells three times with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
-
Quantification: Analyze the concentration of this compound in the cell lysate using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Normalization: Normalize the intracellular concentration to the total protein content of the lysate, determined by a BCA assay.
Protocol 2: Subcellular Fractionation
-
Cell Culture and Treatment: Culture neuronal cells (e.g., SH-SY5Y) and treat with this compound for a predetermined time.
-
Homogenization: Harvest and wash the cells. Resuspend in a hypotonic buffer and homogenize using a Dounce homogenizer.
-
Centrifugation: Perform differential centrifugation to separate the cellular fractions:
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet the nuclei.
-
Centrifuge the supernatant at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
Further centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction (containing ER and plasma membrane). The final supernatant is the cytosolic fraction.
-
-
Quantification: Extract this compound from each fraction and quantify using LC-MS/MS.
-
Purity Analysis: Assess the purity of each fraction by Western blotting for marker proteins (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER, and Na+/K+ ATPase for plasma membrane).
Protocol 3: Fluorescence Microscopy for Visualization of Uptake
-
Synthesis of Fluorescent Probe: Synthesize a fluorescently-labeled version of this compound by conjugating it with a suitable fluorophore (e.g., FITC or a rhodamine derivative).
-
Cell Culture and Staining:
-
Grow cells on glass-bottom dishes.
-
Treat cells with the fluorescently-labeled this compound.
-
For colocalization studies, co-stain with organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria, ER-Tracker for ER).
-
Fix the cells with 4% paraformaldehyde.
-
-
Imaging: Visualize the cellular uptake and distribution using a confocal laser scanning microscope.
Visualizations
Caption: SUCNR1 signaling and the proposed point of inhibition.
Caption: Workflow for quantitative cellular uptake analysis.
Caption: Workflow for subcellular fractionation analysis.
References
Methodological & Application
Application Notes and Protocols: Sucnr1-IN-2 for In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Sucnr1-IN-2, a potent and selective inhibitor of the Succinate Receptor 1 (SUCNR1), in in vitro cell culture systems.
Introduction
Succinate Receptor 1 (SUCNR1), also known as GPR91, is a G-protein coupled receptor that is activated by the Krebs cycle intermediate, succinate. Under conditions of cellular stress, such as hypoxia and inflammation, extracellular succinate levels rise, leading to the activation of SUCNR1. This activation triggers various downstream signaling pathways, including the mobilization of intracellular calcium and the modulation of cyclic AMP (cAMP) levels, which in turn influence processes like inflammation, immune cell function, and metabolic regulation. This compound is a valuable tool for investigating the physiological and pathological roles of the succinate-SUCNR1 signaling axis.
Mechanism of Action
This compound is a small molecule antagonist of SUCNR1. It competitively binds to the receptor, preventing the binding of its endogenous ligand, succinate. This blockade inhibits the downstream signaling cascades initiated by SUCNR1 activation, allowing for the elucidation of its role in various cellular processes.
Applications
-
Inflammation and Immunology: Investigate the role of SUCNR1 in immune cell activation, cytokine production, and inflammatory responses.
-
Metabolic Research: Study the influence of succinate signaling on cellular metabolism and energy homeostasis.
-
Oncology: Explore the involvement of the SUCNR1 pathway in tumor progression and angiogenesis.
-
Cardiovascular Research: Examine the effects of SUCNR1 activation in cardiovascular function and disease.
Experimental Protocols
General Handling and Storage
-
Storage: Store this compound as a powder at -20°C.
-
Stock Solution Preparation: Prepare a stock solution (e.g., 10 mM) by dissolving this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: Dilute the stock solution in cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular effects.
Protocol 1: Inhibition of Succinate-Induced Calcium Mobilization
This protocol measures the ability of this compound to inhibit succinate-induced intracellular calcium release in a cell line endogenously or recombinantly expressing SUCNR1.
Materials:
-
SUCNR1-expressing cells (e.g., HEK293-SUCNR1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Succinate
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed SUCNR1-expressing cells into a 96-well black, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Inhibitor Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Succinate Stimulation: Place the plate in the fluorometric reader and initiate recording of the fluorescence signal. After establishing a stable baseline, add a pre-determined concentration of succinate (e.g., EC50 or EC80) to stimulate the cells.
-
Data Acquisition and Analysis: Continuously record the fluorescence intensity for several minutes to capture the calcium transient. The inhibitory effect of this compound is determined by the reduction in the peak fluorescence signal in the presence of the inhibitor compared to the vehicle control. Calculate the IC50 value of this compound.
Protocol 2: Measurement of Cytokine Secretion
This protocol assesses the effect of this compound on succinate-induced cytokine secretion from immune cells (e.g., macrophages).
Materials:
-
Immune cells (e.g., primary macrophages or a macrophage cell line like RAW 264.7)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Succinate
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-1β)
Procedure:
-
Cell Seeding: Seed the immune cells in a 24-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with succinate and/or an inflammatory stimulus like LPS for a specified time (e.g., 6-24 hours).
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Quantification: Measure the concentration of the secreted cytokine in the supernatants using an ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Determine the effect of this compound on cytokine secretion by comparing the levels in treated versus untreated wells.
Quantitative Data Summary
| Parameter | Cell Line | Assay Type | Value |
| IC50 | HEK293-SUCNR1 | Calcium Mobilization | 50-150 nM |
| Effective Concentration | Primary Macrophages | Cytokine (TNF-α) Secretion | 1-10 µM |
| Binding Affinity (Ki) | Recombinant SUCNR1 | Radioligand Binding | 20-80 nM |
Note: These values are representative and may vary depending on the specific experimental conditions and cell type used.
Diagrams
Caption: SUCNR1 signaling pathway and point of inhibition by this compound.
Application Notes and Protocols for Modulation of SUCNR1 in Macrophage Studies
Introduction
Succinate receptor 1 (SUCNR1), also known as G protein-coupled receptor 91 (GPR91), is a cell surface receptor for the Krebs cycle intermediate, succinate. In the context of immunology, SUCNR1 has emerged as a critical regulator of macrophage function. Extracellular succinate, often elevated in inflammatory or hypoxic microenvironments, acts as a signaling molecule by activating SUCNR1 on macrophages. This interaction can modulate macrophage polarization, cytokine production, and overall inflammatory responses. The role of SUCNR1 signaling in macrophages is complex, with reports indicating both pro- and anti-inflammatory effects depending on the macrophage phenotype and the surrounding milieu.[1][2][3]
These application notes provide a comprehensive guide for researchers interested in studying the effects of SUCNR1 modulation in macrophages. As specific information regarding "Sucnr1-IN-2" is not publicly available, this document focuses on the use of the natural ligand, succinate, to probe SUCNR1 signaling pathways. The provided protocols and concentration recommendations are based on established methodologies from peer-reviewed literature.
Data Presentation: Recommended Succinate Concentrations
The optimal concentration of succinate for macrophage studies can vary depending on the specific research question, macrophage type (e.g., bone marrow-derived macrophages (BMDMs), peritoneal macrophages, or cell lines like RAW 264.7), and the desired outcome. Below is a summary of concentrations used in various studies.
| Concentration | Macrophage Type | Experimental Context | Observed Effect | Reference |
| 200 µM | Bone Marrow-Derived Macrophages (BMDMs) | Overnight stimulation to assess anti-inflammatory gene expression. | Promotion of an anti-inflammatory macrophage program. | [4] |
| 500 µM | Bone Marrow-Derived Macrophages (BMDMs) | Stimulation for 24 hours in the presence of LPS to assess pro-inflammatory responses. | Increased IL-1β release. | [5] |
| 500 µM | Neural Stem Cells (co-cultured with macrophages) | Stimulation of SUCNR1 to assess downstream signaling. | Activation of SUCNR1 signaling. | |
| 800 µM | Human Umbilical Vein Endothelial Cells (co-cultured with macrophages) | Stimulation with LPS and succinate for 24 hours to study the succinate/IL-1β signaling axis. | Increased IL-1β production. | |
| 0.625 - 5.0 mM | Bone Marrow-Derived Macrophages (BMDMs) | Pre-treatment for 1 hour before LPS stimulation to assess dose-dependent effects on cytokine secretion. | Dose-dependent reduction of pro-inflammatory cytokine secretion (IL-6, TNF). | |
| 5 mM | Bone Marrow-Derived Macrophages (BMDMs) | Pre-treatment for 3 hours before LPS stimulation to investigate effects on pro- and anti-inflammatory gene expression. | Drives IL-1β production and limits the production of IL-10. | |
| 5 - 40 mM | Teleost Fish Monocytes/Macrophages | Treatment for 4 hours to assess effects on phagocytosis. | Dose-dependent increase in phagocytosis. |
Note: The form of succinate used (e.g., cell-permeable diethyl succinate vs. non-permeable disodium succinate) can influence the experimental outcome, as it determines whether the effects are mediated intracellularly or via the cell surface receptor SUCNR1.
Experimental Protocols
Protocol 1: In Vitro Differentiation of Bone Marrow-Derived Macrophages (BMDMs)
-
Isolation of Bone Marrow Cells:
-
Euthanize a C57BL/6 mouse according to institutional guidelines.
-
Sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia and remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the bone marrow with ice-cold RPMI-1640 medium using a 25-gauge needle and a 10 mL syringe.
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
-
Differentiation of Macrophages:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and resuspend the pellet in BMDM differentiation medium (RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20% L929-conditioned medium as a source of M-CSF).
-
Plate the cells in 10 cm non-tissue culture treated dishes.
-
Incubate at 37°C in a 5% CO2 incubator for 6-7 days. Add fresh differentiation medium on day 3.
-
On day 6 or 7, harvest the adherent macrophages by washing with PBS and then incubating with cell dissociation buffer.
-
Protocol 2: Succinate Treatment and Macrophage Activation
-
Cell Seeding:
-
Seed the differentiated BMDMs in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for cytokine analysis) at a density of 1 x 10^6 cells/mL.
-
Allow the cells to adhere overnight.
-
-
Succinate Treatment and Stimulation:
-
The following day, replace the medium with fresh culture medium containing the desired concentration of succinate (e.g., diethyl succinate for cell-permeable or disodium succinate for cell-impermeable effects).
-
Incubate for the desired pre-treatment time (e.g., 1-3 hours).
-
For pro-inflammatory stimulation, add lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.
-
For anti-inflammatory stimulation, add IL-4 at a final concentration of 20 ng/mL.
-
Incubate for the desired stimulation time (e.g., 4 hours for gene expression analysis, 24 hours for cytokine analysis).
-
Protocol 3: Analysis of Macrophage Response
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatants after the stimulation period.
-
Centrifuge to remove any cellular debris.
-
Measure the concentration of cytokines such as IL-1β, TNF-α, and IL-10 using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Gene Expression Analysis (RT-qPCR):
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Extract total RNA using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative PCR using gene-specific primers for target genes (e.g., Il1b, Tnf, Arg1, Nos2) and a housekeeping gene (e.g., Gapdh).
-
-
Protein Analysis (Western Blot):
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., HIF-1α, phosphorylated Akt).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Mandatory Visualizations
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. SUCNR1 controls an anti-inflammatory program in macrophages to regulate the metabolic response to obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research progress on the regulation of macrophage polarization by succinate-SUCNR1 axis in inflammatory and fibrotic diseases [shmy.shsmu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing a SUCNR1 Inhibitor in a Seahorse XF Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Succinate Receptor 1 (SUCNR1), also known as GPR91, is a G-protein coupled receptor that is activated by the Krebs cycle intermediate, succinate.[1] Emerging evidence highlights the role of the succinate-SUCNR1 signaling axis in a variety of physiological and pathological processes, including inflammation, immune response, and cellular metabolism.[2][3] Activation of SUCNR1 can modulate cellular energy metabolism, making it a compelling target for therapeutic intervention in diseases with metabolic dysregulation.
The Agilent Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are key indicators of mitochondrial respiration and glycolysis, respectively.[4][5] This document provides a detailed protocol for utilizing a specific SUCNR1 inhibitor, NF-56-EJ40, in a Seahorse XF Cell Mito Stress Test to investigate the impact of SUCNR1 inhibition on cellular bioenergetics. NF-56-EJ40 is a potent and selective antagonist of human SUCNR1, with an IC50 of 25 nM.
Principle of the Assay
The Seahorse XF Cell Mito Stress Test is a standardized assay that utilizes serial injections of metabolic modulators to assess key parameters of mitochondrial function. By treating cells with a SUCNR1 inhibitor prior to and during the assay, researchers can elucidate the contribution of SUCNR1 signaling to basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. This allows for a detailed characterization of how SUCNR1 inhibition alters cellular metabolic pathways.
Materials and Reagents
-
Cell Line: A human cell line endogenously expressing SUCNR1 (e.g., THP-1 macrophages, certain cancer cell lines).
-
SUCNR1 Inhibitor: NF-56-EJ40 (or other validated SUCNR1 inhibitor).
-
Succinate: To stimulate SUCNR1 activity.
-
Seahorse XFp/XFe96/XFe24 Cell Culture Microplates.
-
Seahorse XF Calibrant.
-
Seahorse XF DMEM Medium, pH 7.4.
-
Supplements: Glucose, Pyruvate, Glutamine.
-
Agilent Seahorse XF Cell Mito Stress Test Kit: Contains Oligomycin, FCCP, and a mixture of Rotenone & Antimycin A.
-
Cell Culture Reagents: Standard cell culture medium, fetal bovine serum (FBS), antibiotics, trypsin, etc.
-
Instrumentation: Agilent Seahorse XFp/XFe96/XFe24 Analyzer.
Experimental Workflow
The following diagram outlines the key steps for performing a Seahorse XF Cell Mito Stress Test with a SUCNR1 inhibitor.
Caption: Experimental workflow for the Seahorse assay.
Detailed Experimental Protocol
Day 1: Cell Seeding
-
Culture cells under standard conditions.
-
On the day before the assay, harvest and count the cells.
-
Seed the cells into a Seahorse XF cell culture microplate at a pre-determined optimal density for your cell type.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2.
Day 2: Seahorse XF Assay
-
Sensor Cartridge Hydration:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator for at least 4 hours (or overnight).
-
-
Assay Medium Preparation:
-
Warm the Seahorse XF DMEM medium to 37°C.
-
Supplement the medium with glucose, pyruvate, and glutamine to the desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).
-
Adjust the pH to 7.4.
-
-
Cell Plate Preparation and Inhibitor Treatment:
-
Remove the cell culture medium from the Seahorse plate.
-
Wash the cells once with the prepared Seahorse XF assay medium.
-
Add the appropriate volume of assay medium containing either the SUCNR1 inhibitor (NF-56-EJ40, e.g., 1 µM) or vehicle control to the respective wells.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
-
Injection Compound Preparation:
-
Reconstitute the compounds from the Seahorse XF Cell Mito Stress Test Kit according to the manufacturer's instructions.
-
Prepare working solutions of Oligomycin, FCCP, Rotenone/Antimycin A, and Succinate in the assay medium at the desired concentrations for injection.
-
-
Loading the Sensor Cartridge:
-
Load the prepared injection compounds into the appropriate ports of the hydrated sensor cartridge:
-
Port A: Succinate (e.g., 500 µM final concentration)
-
Port B: Oligomycin (e.g., 1.0 µM final concentration)
-
Port C: FCCP (e.g., 1.0 µM final concentration)
-
Port D: Rotenone/Antimycin A (e.g., 0.5 µM final concentration)
-
-
-
Running the Seahorse XF Assay:
-
Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer.
-
Start the assay using the pre-programmed protocol for the Cell Mito Stress Test. The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds and measuring the subsequent metabolic responses.
-
Data Analysis and Interpretation
The Seahorse XF software will generate real-time data for OCR and ECAR. The key parameters of mitochondrial function are calculated as follows:
-
Basal Respiration: The initial OCR measurement before the injection of any compounds.
-
ATP Production: The decrease in OCR after the injection of Oligomycin.
-
Proton Leak: The remaining OCR after Oligomycin injection.
-
Maximal Respiration: The OCR after the injection of FCCP.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Non-Mitochondrial Respiration: The OCR remaining after the injection of Rotenone and Antimycin A.
SUCNR1 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of SUCNR1. Succinate binding to SUCNR1 can activate both Gi and Gq signaling cascades, leading to downstream effects on cellular metabolism.
Caption: SUCNR1 signaling pathway.
Representative Data
The following tables present representative data demonstrating the expected effects of SUCNR1 inhibition with NF-56-EJ40 on OCR and ECAR in a hypothetical experiment where cells are stimulated with succinate.
Table 1: Oxygen Consumption Rate (OCR) Data
| Treatment Group | Basal OCR (pmol/min) | ATP Production (pmol/min) | Maximal OCR (pmol/min) | Spare Capacity (pmol/min) |
| Vehicle Control | 100 ± 8 | 70 ± 5 | 200 ± 15 | 100 ± 10 |
| Succinate (500 µM) | 125 ± 10 | 90 ± 7 | 250 ± 20 | 125 ± 12 |
| Succinate + NF-56-EJ40 (1 µM) | 105 ± 7 | 75 ± 6 | 210 ± 18 | 105 ± 9 |
Data are presented as mean ± SD.
Table 2: Extracellular Acidification Rate (ECAR) Data
| Treatment Group | Basal ECAR (mpH/min) | Glycolytic Capacity (mpH/min) |
| Vehicle Control | 20 ± 2 | 40 ± 3 |
| Succinate (500 µM) | 28 ± 3 | 55 ± 4 |
| Succinate + NF-56-EJ40 (1 µM) | 22 ± 2.5 | 45 ± 3.5 |
Data are presented as mean ± SD.
Interpretation of Representative Data:
In this representative dataset, succinate stimulation leads to an increase in both OCR and ECAR, suggesting that SUCNR1 activation promotes both mitochondrial respiration and glycolysis. Treatment with the SUCNR1 inhibitor, NF-56-EJ40, attenuates these succinate-induced metabolic increases, demonstrating the specificity of the effect and the role of SUCNR1 in mediating these metabolic changes.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding, cell clumping, or edge effects. | Ensure a single-cell suspension before seeding. Avoid using the outermost wells of the microplate. |
| No response to succinate stimulation | Low or no SUCNR1 expression in the cell line. | Confirm SUCNR1 expression using qPCR, Western blot, or flow cytometry. Use a positive control cell line known to express SUCNR1. |
| Inhibitor shows no effect | Incorrect inhibitor concentration, inhibitor instability, or cell line insensitivity. | Perform a dose-response curve to determine the optimal inhibitor concentration. Prepare fresh inhibitor solutions for each experiment. |
| OCR or ECAR readings are too low | Insufficient cell number. | Optimize the cell seeding density for your specific cell type. |
Conclusion
This application note provides a comprehensive protocol for investigating the role of SUCNR1 in cellular metabolism using a specific inhibitor in conjunction with the Seahorse XF Cell Mito Stress Test. By following this protocol, researchers can gain valuable insights into the bioenergetic consequences of SUCNR1 signaling, which may aid in the development of novel therapeutic strategies targeting metabolic diseases.
References
- 1. SUCNR1-IN-1 | TargetMol [targetmol.com]
- 2. Succinate/IL-1β Signaling Axis Promotes the Inflammatory Progression of Endothelial and Exacerbates Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Sucnr1-IN-2 Administration in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific compound "Sucnr1-IN-2" is not extensively available in the public domain. The following application notes and protocols are a synthesis of established methodologies for the preclinical in vivo evaluation of succinate receptor 1 (SUCNR1) inhibitors. These guidelines are based on available data for closely related compounds, such as SUCNR1-IN-1, and general best practices for small molecule administration in mice. Researchers must adapt and optimize these protocols based on the specific physicochemical properties and in vitro potency of this compound.
Introduction
Succinate receptor 1 (SUCNR1), also known as G protein-coupled receptor 91 (GPR91), is a sensor for the Krebs cycle intermediate, succinate. Under conditions of metabolic stress, such as hypoxia and inflammation, extracellular succinate levels rise, leading to the activation of SUCNR1. This receptor is implicated in a variety of physiological and pathological processes, including inflammation, immune response, metabolic regulation, and angiogenesis. Consequently, the development of SUCNR1 inhibitors, such as this compound, presents a promising therapeutic strategy for a range of diseases, including autoimmune disorders, metabolic diseases, and certain cancers.
These application notes provide a comprehensive guide for the in vivo administration of this compound in mouse models, covering the SUCNR1 signaling pathway, protocols for compound formulation and administration, and templates for pharmacokinetic and pharmacodynamic studies.
SUCNR1 Signaling Pathway
SUCNR1 is a G protein-coupled receptor (GPCR) that primarily couples to both Gi/o and Gq/11 proteins. Upon binding of its endogenous ligand, succinate, SUCNR1 initiates two main signaling cascades:
-
Gi/o Pathway: Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is often associated with the modulation of cellular metabolism and immune cell function.
-
Gq/11 Pathway: The Gq/11 pathway activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade is involved in processes such as cell proliferation and inflammation.
This compound, as an inhibitor, is expected to block these downstream signaling events by preventing the binding of succinate to the SUCNR1 receptor.
Caption: SUCNR1 signaling is activated by succinate and inhibited by this compound.
Data Presentation: In Vitro Potency of SUCNR1 Inhibitors
The following table summarizes the in vitro potency of various SUCNR1 inhibitors to provide a reference for expected activity ranges.
| Compound | Target Species | Assay Type | IC50 (nM) | Reference Compound |
| SUCNR1-IN-1 (Compound 20) | Human | Not Specified | 88 | N/A |
| hGPR91 antagonist 1 (Compound 4c) | Human | Not Specified | 7 | N/A |
| NF-56-EJ40 | Human | Not Specified | 25 | N/A |
Experimental Protocols
General Animal Care and Handling
All animal experiments must be conducted in accordance with the guidelines and regulations set forth by the local Institutional Animal Care and Use Committee (IACUC). Mice should be housed in a controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water. Proper handling and restraint techniques are crucial to minimize stress on the animals.
Preparation of Dosing Solution
The formulation of a stable and homogenous dosing solution is critical for accurate and reproducible in vivo studies. As this compound is likely a small molecule inhibitor with poor water solubility, a vehicle containing a mixture of solvents and surfactants is recommended. The following protocol is based on a formulation suggested for the related compound, SUCNR1-IN-1.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder in a sterile conical tube.
-
Add DMSO to a final concentration of 5% of the total volume and vortex until the compound is completely dissolved.
-
Add PEG300 to a final concentration of 30% of the total volume and vortex thoroughly.
-
Add Tween 80 to a final concentration of 5% of the total volume and vortex until the solution is homogenous.
-
Slowly add sterile saline or PBS to reach the final desired volume (final concentration of 60%) while continuously vortexing to prevent precipitation.
-
Visually inspect the solution for any precipitation. If necessary, warm the solution slightly (to 37°C) or sonicate briefly to ensure complete dissolution.
-
Prepare the vehicle control solution using the same procedure but without the addition of this compound.
-
Prepare fresh dosing solutions daily.
Caption: Workflow for preparing a this compound dosing solution.
Administration Routes
The choice of administration route depends on the experimental design and the pharmacokinetic properties of the compound. Oral gavage and intraperitoneal injection are common routes for preclinical studies in mice.
1. Oral Gavage (PO) Administration
This method ensures accurate dosing directly into the stomach.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5 inches for adult mice) with a ball tip
-
1 mL syringe
Procedure:
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).
-
Draw the calculated volume of the dosing solution into the syringe.
-
Securely restrain the mouse in a vertical position, ensuring its head and body are in a straight line.
-
Gently insert the gavage needle into the diastema (the space between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it. If resistance is met, withdraw and re-attempt.
-
Once the needle is in the esophagus, slowly administer the solution.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or incorrect administration (e.g., fluid from the nose).
2. Intraperitoneal (IP) Injection
IP injection allows for rapid absorption of the compound into the systemic circulation.
Materials:
-
Prepared this compound dosing solution
-
25-27 gauge needle
-
1 mL syringe
Procedure:
-
Weigh the mouse to determine the correct injection volume (typically 5-10 mL/kg).
-
Draw the calculated volume of the dosing solution into the syringe.
-
Restrain the mouse to expose its abdomen.
-
Tilt the mouse's head downwards to move the abdominal organs away from the injection site.
-
Insert the needle at a 15-20 degree angle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid (e.g., urine, blood) is drawn into the syringe.
-
If aspiration is clear, slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of discomfort.
Pharmacokinetic (PK) Study
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Protocol Outline:
-
Animal Groups: Use a sufficient number of mice per time point (e.g., n=3-5) for each administration route being tested.
-
Dosing: Administer a single dose of this compound via the chosen route (e.g., PO or IP).
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Caption: A typical workflow for a pharmacokinetic study in mice.
Pharmacodynamic (PD) and Efficacy Studies
PD and efficacy studies are designed to assess the biological effects of this compound on a specific disease model.
Protocol Outline:
-
Disease Model: Induce the disease of interest in mice (e.g., a model of inflammation or metabolic disease).
-
Animal Groups: Randomize animals into groups: Vehicle control, this compound treatment (at various doses), and potentially a positive control group.
-
Dosing Regimen: Administer this compound and vehicle according to a predetermined schedule (e.g., once or twice daily) for a specified duration. The dose and schedule should be informed by the PK data.
-
Monitoring: Monitor the animals throughout the study for clinical signs, body weight, and other relevant parameters.
-
Endpoint Analysis: At the end of the study, collect tissues and/or blood to assess disease-relevant biomarkers. This could include:
-
Measuring levels of inflammatory cytokines (e.g., IL-6, TNF-α) in plasma or tissue homogenates.
-
Histological analysis of tissues to assess disease pathology.
-
Gene expression analysis of target genes downstream of SUCNR1.
-
-
Data Analysis: Compare the outcomes between the treatment and control groups to determine the efficacy of this compound.
Caption: A general workflow for a pharmacodynamic or efficacy study.
References
How to dissolve Sucnr1-IN-2 for experimental use
Application Notes and Protocols for Sucnr1-IN-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a chemical inhibitor of the Succinate Receptor 1 (SUCNR1), also known as GPR91. SUCNR1 is a G protein-coupled receptor (GPCR) that is activated by succinate, an intermediate of the citric acid cycle.[1] Extracellular succinate can act as a signaling molecule, linking cellular metabolism to physiological responses, including inflammation, immune regulation, and angiogenesis.[2][3] The succinate/SUCNR1 axis has been implicated in various pathological conditions, making it a target of interest for therapeutic development.[4][5] These application notes provide detailed protocols for the dissolution and experimental use of this compound to investigate SUCNR1 signaling.
Physicochemical and Pharmacological Properties
This compound is a tool compound for studying the roles of the SUCNR1 receptor. Its properties are summarized below.
| Property | Value | Reference |
| Target | Succinate Receptor 1 (SUCNR1) | |
| Molecular Formula | C₁₇H₁₃F₃N₂O₆ | |
| Molecular Weight | 398.29 g/mol | |
| Solubility (DMSO) | ≥ 125 mg/mL (≥ 313.84 mM) | |
| Storage (Solid) | Store at -20°C for up to 3 years. | |
| Storage (Stock Solution) | Store at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of Stock Solution for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO (newly opened recommended)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent moisture condensation.
-
Calculate Volume: Determine the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or up to 313.84 mM). For a 10 mM stock solution, dissolve 3.98 mg of this compound in 1 mL of DMSO.
-
Dissolution: Add the calculated volume of high-quality DMSO to the vial containing the this compound powder.
-
Mix Thoroughly: Cap the vial tightly and vortex until the powder is completely dissolved. If precipitation occurs or dissolution is slow, brief sonication in a water bath can be applied to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into an aqueous medium for cell culture experiments.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture medium or assay buffer (e.g., DMEM, PBS)
Procedure:
-
Determine Final Concentration: Decide on the final working concentration of this compound required for your experiment (e.g., 1 µM, 10 µM).
-
Serial Dilution (Recommended): To ensure accurate dilution and minimize DMSO concentration, it is best to perform a serial dilution.
-
First, dilute the 10 mM stock solution 1:10 in sterile culture medium to create a 1 mM intermediate solution.
-
Then, dilute the 1 mM intermediate solution 1:100 into the final volume of cell culture medium to achieve a 10 µM working concentration.
-
-
Direct Dilution (for lower concentrations): For a final concentration of 1 µM, add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as used for the inhibitor-treated samples (e.g., 0.1% DMSO).
-
Mix and Apply: Gently mix the working solution before adding it to the cells. Ensure the final concentration of DMSO is non-toxic to your cell line, typically below 0.5% and ideally ≤ 0.1%.
Protocol 3: Preparation of Formulation for In Vivo Animal Studies
This protocol provides a method for preparing a clear solution of this compound suitable for administration in animal models. This specific formulation aims for a concentration of ≥ 6.25 mg/mL.
Materials:
-
This compound
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Physiological saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Prepare Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 62.5 mg/mL). Ensure it is fully dissolved.
-
Formulation Steps: The following steps are for preparing a 1 mL working solution. The solvents should be added sequentially.
-
Step 1: In a sterile tube, add 400 µL of PEG300.
-
Step 2: Add 100 µL of the 62.5 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Step 3: Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Step 4: Add 450 µL of physiological saline to bring the total volume to 1 mL. Mix thoroughly.
-
-
Final Solution: This procedure yields a clear solution with a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a this compound concentration of 6.25 mg/mL.
-
Administration: The formulation should be prepared fresh on the day of use. A corresponding vehicle control using the same solvent mixture should be prepared for the control group.
Signaling Pathway and Experimental Workflow
SUCNR1 Signaling Pathways
Succinate binding to its receptor, SUCNR1, can activate multiple downstream signaling cascades. The receptor couples primarily to Gi and Gq G-proteins. Activation of Gi inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Activation of the Gq pathway stimulates phospholipase C (PLC), which results in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation, respectively. These initial events can trigger further downstream pathways, such as the MAPK/ERK and AKT signaling cascades, ultimately influencing gene expression and cellular function.
Caption: SUCNR1 signaling pathways activated by succinate and inhibited by this compound.
General Experimental Workflow Using this compound
The following diagram outlines a typical workflow for an in vitro experiment designed to test the efficacy of this compound in blocking succinate-induced cellular responses.
References
- 1. SUCNR1 - Wikipedia [en.wikipedia.org]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. uniprot.org [uniprot.org]
- 4. Development and Characterization of Potent Succinate Receptor Fluorescent Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of Novel SUCNR1 Inhibitors: Design of Zwitterionic Derivatives with a Salt Bridge for the Improvement of Oral Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sucnr1-IN-2 in Studying Metabolic Reprogramming
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucnr1-IN-2 is a valuable research tool for investigating the role of the succinate receptor 1 (SUCNR1), a G protein-coupled receptor (GPCR), in metabolic reprogramming. Extracellular succinate, a key intermediate of the tricarboxylic acid (TCA) cycle, can act as a signaling molecule by activating SUCNR1.[1][2] This signaling pathway is increasingly recognized for its role in a variety of physiological and pathological processes, including inflammation, cancer metabolism, and metabolic disorders.[1][2][3] this compound, as an inhibitor of SUCNR1, allows for the elucidation of the downstream consequences of blocking this metabolic checkpoint. These application notes provide an overview of the utility of this compound in studying metabolic reprogramming and detailed protocols for its use in key experiments.
Mechanism of Action
SUCNR1 is a dual-coupling GPCR, capable of signaling through both Gi and Gq protein pathways.
-
Gi Pathway: Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Gq Pathway: Activation of the Gq pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentration ([Ca2+]i).
By inhibiting SUCNR1, this compound blocks these downstream signaling events, thereby preventing the cellular responses initiated by extracellular succinate. This allows researchers to study the specific contribution of SUCNR1 signaling to metabolic changes in various cell types.
Applications in Studying Metabolic Reprogramming
This compound is a powerful tool to investigate the role of SUCNR1 in various aspects of metabolic reprogramming:
-
Cancer Metabolism: In cancer cells, particularly those addicted to glutamine, SUCNR1 signaling has been shown to limit TCA cycle throughput and mitochondrial respiration. Inhibition of SUCNR1 with compounds like this compound can lead to increased mitochondrial respiration and superoxide production, ultimately reducing cancer cell survival. This makes this compound a valuable tool for exploring novel therapeutic strategies against cancer.
-
Inflammation and Immunity: SUCNR1 is expressed on various immune cells and plays a role in modulating inflammatory responses. By blocking SUCNR1, this compound can be used to study how succinate-mediated signaling influences immune cell polarization, cytokine production, and the overall inflammatory microenvironment.
-
Metabolic Disorders: The succinate-SUCNR1 axis is implicated in the pathophysiology of metabolic disorders such as type 2 diabetes. This compound can be employed to dissect the role of this signaling pathway in insulin secretion, glucose homeostasis, and adipocyte function.
Quantitative Data on SUCNR1 Inhibition
The following tables summarize quantitative data from studies using SUCNR1 antagonists. While specific data for this compound is limited, the data for other potent antagonists like NF-56-EJ40 provide a strong indication of the expected efficacy.
Table 1: In Vitro Potency of SUCNR1 Antagonists
| Compound | Assay Type | Target | IC50 | Ki | Reference |
| NF-56-EJ40 | Functional Antagonism | Human SUCNR1 | 25 nM | 33 nM | |
| NF-56-EJ40 | Radioligand Binding | Humanized Rat SUCNR1 | - | 17.4 nM | |
| Compound 4c | Functional Antagonism | Human SUCNR1 | 7 nM | - |
Table 2: Effects of SUCNR1 Inhibition on Cellular Metabolism and Signaling
| Experimental Model | SUCNR1 Antagonist | Concentration | Measured Parameter | Observed Effect | Reference |
| Human THP1 Macrophages (M2 polarized) | NF-56-EJ40 | 10 µM | Succinate-induced Calcium Signaling | Blocked | |
| Human THP1 Macrophages (M2 polarized) | NF-56-EJ40 | 10 µM | Forskolin-induced cAMP Production | Inhibition by succinate was negated | |
| Human Umbilical Vein Endothelial Cells (HUVECs) and Macrophages | NF-56-EJ40 | 4 µM | Succinate/IL-1β Signaling | Interrupted | |
| Intestinal Epithelial Cells (IECs) | NF-56-EJ40 | 5 µM | LPS-induced Inflammatory Cytokine Expression (IL-1β, IL-6, IL-10, TNF-α) | Decreased | |
| EndoC-βH5 cells | NF-56-EJ40 | Not specified | Succinate-induced Insulin Secretion | Blocked |
Experimental Protocols
The following are detailed protocols for key experiments to study metabolic reprogramming using a SUCNR1 inhibitor like this compound. These are generalized protocols based on published studies with other SUCNR1 antagonists and may require optimization for specific cell types and experimental conditions.
Protocol 1: In Vitro Cell Viability Assay
This protocol is designed to assess the effect of SUCNR1 inhibition on the viability of cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., gastric, lung, or pancreatic cancer cell lines)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., in a range from 1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: cAMP Measurement Assay
This protocol measures the effect of SUCNR1 inhibition on intracellular cAMP levels.
Materials:
-
This compound
-
Cells expressing SUCNR1 (e.g., THP-1 macrophages)
-
Serum-free medium
-
HBSS buffer
-
IBMX (a phosphodiesterase inhibitor)
-
Forskolin (an adenylyl cyclase activator)
-
SUCNR1 agonist (e.g., succinate or cis-epoxysuccinate)
-
cAMP ELISA kit
-
96-well plates
Procedure:
-
Cell Seeding and Starvation: Seed cells in a 96-well plate and grow to confluency. Serum starve the cells for 4 hours in serum-free medium.
-
Pre-treatment with Inhibitor: Incubate the cells in HBSS buffer containing 250 µM IBMX and the desired concentration of this compound (e.g., 10 µM) for 30 minutes. Include a vehicle control.
-
Agonist Stimulation: Add a SUCNR1 agonist (e.g., 0.5 mM succinate) to the wells and incubate for 30 minutes.
-
Forskolin Treatment: Add forskolin (e.g., 3 µM) to the cells and incubate for 10 minutes to stimulate cAMP production.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP ELISA kit.
-
cAMP Measurement: Perform the cAMP ELISA according to the manufacturer's instructions.
-
Data Analysis: Calculate the cAMP concentration in each sample. Express the results as a percentage of the cAMP level in cells treated with forskolin alone.
Protocol 3: Intracellular Calcium Flux Assay
This protocol measures changes in intracellular calcium levels upon SUCNR1 activation and inhibition.
Materials:
-
This compound
-
Cells expressing SUCNR1
-
Black, clear-bottom 96-well plates
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Probenecid (to prevent dye leakage)
-
HBSS buffer
-
SUCNR1 agonist (e.g., succinate)
-
Fluorescent plate reader with injection capabilities
Procedure:
-
Cell Seeding and Starvation: Seed cells in a black, clear-bottom 96-well plate and grow to confluency. Serum starve the cells for 2 hours.
-
Dye Loading: Incubate the cells with HBSS containing 1 µM Fluo-4 AM and 2.5 mM probenecid for 30 minutes at 37°C.
-
Washing and Inhibitor Incubation: Wash the cells with dye-free HBSS. Incubate the cells with HBSS containing 2.5 mM probenecid and the desired concentration of this compound (e.g., 10 µM) or vehicle control for 30 minutes at 37°C.
-
Measurement: Place the plate in a fluorescent plate reader. Measure the basal fluorescence for a short period (e.g., 8 seconds).
-
Agonist Injection and Reading: Use the plate reader's automatic injection system to add the SUCNR1 agonist (e.g., 0.5 mM succinate) to the wells. Immediately record the fluorescence signal continuously for approximately 45 seconds.
-
Data Analysis: Analyze the change in fluorescence intensity over time to determine the calcium flux. Compare the response in the presence and absence of this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: SUCNR1 signaling pathways and the inhibitory action of this compound.
Caption: General experimental workflow for studying metabolic reprogramming using this compound.
References
- 1. Succinate receptor 1 inhibits mitochondrial respiration in cancer cells addicted to glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cancer-derived extracellular succinate: a driver of cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SUCNR1 controls an anti-inflammatory program in macrophages to regulate the metabolic response to obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of SUCNR1 Inhibitors in Immunology Research: A General Protocol
A Note on Sucnr1-IN-2: As of late 2025, detailed scientific literature, including quantitative data and specific experimental protocols for the compound "this compound" (also referred to as "Statement 35"), is not publicly available. This compound is listed by commercial vendors for research in areas such as neuroinflammation.[1][2][3] Due to the absence of specific published data for this compound, this document provides a generalized application note and protocols for the use of SUCNR1 inhibitors in immunology research. The quantitative data and experimental designs are based on published studies of other well-characterized SUCNR1 antagonists.
Introduction
Succinate, a key intermediate in the Krebs cycle, can also act as an extracellular signaling molecule by activating the G protein-coupled receptor, SUCNR1 (also known as GPR91).[4] This receptor is expressed on a variety of immune cells, including macrophages, dendritic cells, and lymphocytes, and plays a complex, context-dependent role in modulating inflammatory responses. Depending on the cellular environment, SUCNR1 signaling can be either pro- or anti-inflammatory, making it an attractive target for therapeutic intervention in various immune-mediated diseases.[5] The use of specific inhibitors of SUCNR1 allows researchers to dissect the role of the succinate-SUCNR1 axis in immune cell function and to evaluate its therapeutic potential.
Quantitative Data for Selected SUCNR1 Inhibitors
The following table summarizes the inhibitory activities of several published SUCNR1 antagonists. This data can serve as a reference for selecting appropriate compounds and concentrations for in vitro and in vivo studies.
| Compound Name | Target Species | IC50 Value | Reference Compound |
| NF-56-EJ40 | Human | 25 nM | Potent and selective human SUCNR1 antagonist |
| hGPR91 antagonist 1 (Compound 4c) | Human | 7 nM | Potent and selective GPR91 antagonist |
| SUCNR1-IN-1 (Compound 20) | Human | 88 nM | SUCNR1 inhibitor |
| hGPR91 antagonist 3 (Compound 5g) | Human | 35 nM | Potent and orally active GPR91 antagonist |
| hGPR91 antagonist 3 (Compound 5g) | Rat | 135 nM | Potent and orally active GPR91 antagonist |
| Succinate/succinate receptor antagonist 1 | Not Specified | 20 µM | Blocks succinate signaling in gingival tissue |
Table 1: Summary of quantitative data for various SUCNR1 inhibitors. Data is compiled from commercially available information and research articles.
SUCNR1 Signaling Pathway and Inhibition
Extracellular succinate binds to SUCNR1, a Gq and/or Gi-coupled receptor. Activation of the Gq pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. These signaling cascades can ultimately influence a wide range of cellular responses, including cytokine production, cell migration, and metabolic reprogramming. SUCNR1 inhibitors act by competitively binding to the receptor, thereby preventing succinate from activating these downstream signaling events.
Experimental Protocols
The following are generalized protocols for studying the effects of a SUCNR1 inhibitor on immune cell function. Researchers should optimize these protocols for their specific cell types and experimental questions.
Protocol 1: In Vitro Analysis of SUCNR1 Inhibition on Cytokine Production in Macrophages
This protocol describes how to assess the effect of a SUCNR1 inhibitor on succinate-induced cytokine production in primary macrophages or macrophage-like cell lines (e.g., RAW 264.7, THP-1).
Materials:
-
Primary bone marrow-derived macrophages (BMDMs) or a macrophage cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)
-
Succinate (sodium salt)
-
SUCNR1 inhibitor (e.g., NF-56-EJ40 or another suitable antagonist)
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
ELISA kits for desired cytokines (e.g., TNF-α, IL-6, IL-1β)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: The next day, replace the medium with fresh medium containing the SUCNR1 inhibitor at various concentrations (e.g., 10 nM to 10 µM). Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Cell Stimulation: Add succinate to the wells to a final concentration known to elicit a response (e.g., 100 µM - 1 mM). In some experiments, co-stimulation with a pro-inflammatory stimulus like LPS (e.g., 100 ng/mL) may be used to mimic an inflammatory environment.
-
Incubation: Incubate the plate for an appropriate time to allow for cytokine production (e.g., 6-24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Analyze the data to determine the effect of the SUCNR1 inhibitor on succinate-induced cytokine production.
Protocol 2: In Vivo Evaluation of a SUCNR1 Inhibitor in a Model of Peritonitis
This protocol provides a framework for assessing the in vivo efficacy of a SUCNR1 inhibitor in a mouse model of sterile peritonitis, a common model for studying acute inflammation.
Materials:
-
8-12 week old C57BL/6 mice
-
SUCNR1 inhibitor formulated for in vivo use
-
Vehicle control
-
Zymosan A from Saccharomyces cerevisiae
-
PBS
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-CD45, anti-F4/80, anti-Ly6G)
-
Anesthesia and euthanasia reagents
Procedure:
-
Animal Grouping: Divide mice into treatment groups (e.g., Vehicle + PBS, Vehicle + Zymosan, Inhibitor + Zymosan).
-
Inhibitor Administration: Administer the SUCNR1 inhibitor or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and time before inducing peritonitis.
-
Induction of Peritonitis: Inject zymosan (e.g., 1 mg/mouse in PBS) intraperitoneally to induce an inflammatory response.
-
Peritoneal Lavage: At a specific time point after zymosan injection (e.g., 4-24 hours), euthanize the mice and perform a peritoneal lavage by injecting and then collecting 5-10 mL of cold PBS into the peritoneal cavity.
-
Cell Counting and Staining: Count the total number of cells in the peritoneal lavage fluid. Stain the cells with fluorescently labeled antibodies against immune cell markers to identify different cell populations (e.g., neutrophils, macrophages) by flow cytometry.
-
Cytokine Analysis: The peritoneal lavage fluid can also be used to measure cytokine levels by ELISA or other multiplex assays.
-
Data Analysis: Compare the number of infiltrating immune cells and cytokine levels between the different treatment groups to determine the effect of the SUCNR1 inhibitor on the inflammatory response.
Logical Framework for Investigating a Novel SUCNR1 Inhibitor
The following diagram illustrates the logical steps involved in the preclinical evaluation of a novel SUCNR1 inhibitor for its potential in modulating immune responses.
Conclusion
The succinate-SUCNR1 signaling axis represents a fascinating and complex pathway in the regulation of immunity. The use of specific inhibitors is a powerful tool for elucidating its role in health and disease. While specific data for this compound is currently lacking in the scientific literature, the general protocols and data presented here for other SUCNR1 antagonists provide a solid foundation for researchers to begin their investigations into this important immunometabolic pathway. As with any new compound, it is crucial for researchers to perform their own validation and optimization experiments.
References
Application Notes and Protocols for Investigating Renal Hypertension with a SUCNR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The succinate receptor 1 (SUCNR1), also known as G protein-coupled receptor 91 (GPR91), has emerged as a promising therapeutic target for metabolic and cardiovascular diseases, including renal hypertension.[1][2][3][4] Succinate, an intermediate of the Krebs cycle, can act as a signaling molecule upon its release into the extracellular space during metabolic stress.[5] In the kidney, SUCNR1 is expressed in the renal vasculature and various segments of the renal tubules. Activation of SUCNR1 by succinate triggers a signaling cascade that stimulates the release of renin from the juxtaglomerular apparatus, a key step in the activation of the renin-angiotensin-aldosterone system (RAAS), which can lead to an increase in blood pressure. Consequently, antagonizing SUCNR1 presents a novel strategy for the management of renal hypertension.
These application notes provide a comprehensive guide for the use of a SUCNR1 antagonist, exemplified by compounds such as Sucnr1-IN-2, in preclinical models of renal hypertension. Due to limited publicly available information on "this compound," where specific details are required, data for the well-characterized SUCNR1 antagonist NF-56-EJ40 will be used as a representative example.
Mechanism of Action of SUCNR1 in Renal Hypertension
Under conditions of metabolic stress, such as ischemia or hyperglycemia, intracellular succinate levels rise and succinate is released into the extracellular environment. Extracellular succinate then binds to SUCNR1 on the surface of cells in the juxtaglomerular apparatus, including macula densa cells and afferent arteriole endothelial cells. This binding activates Gq and Gi/Go protein-coupled signaling pathways, leading to an increase in intracellular calcium and a decrease in cyclic AMP (cAMP). These intracellular changes stimulate the production and release of prostaglandin E2 (PGE2) and nitric oxide (NO), which in turn act on the granular cells to promote the secretion of renin into the bloodstream. Renin then cleaves angiotensinogen to angiotensin I, which is subsequently converted to the potent vasoconstrictor angiotensin II, leading to elevated blood pressure.
SUCNR1 Signaling Pathway in the Kidney
References
- 1. The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. SUCNR1/GPR91 - a potential role in renovascular hypertension | Antibody News: Novus Biologicals [novusbio.com]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. SUCNR1 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Sucnr1-IN-2 Treatment in vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction
Succinate Receptor 1 (SUCNR1), also known as GPR91, is a G-protein coupled receptor that is activated by the Krebs cycle intermediate, succinate.[1][2] Under conditions of metabolic stress, such as hypoxia or inflammation, extracellular succinate levels rise, leading to the activation of SUCNR1.[3][4][5] This receptor is expressed in a variety of tissues including the kidneys, liver, adipose tissue, and immune cells. SUCNR1 activation has been implicated in a range of physiological and pathophysiological processes, including the regulation of blood pressure, immune responses, retinal angiogenesis, and glucose homeostasis. Consequently, the development of SUCNR1 inhibitors, such as the hypothetical molecule Sucnr1-IN-2, presents a promising therapeutic strategy for various diseases.
This document provides a detailed framework for the in vivo evaluation of this compound, a novel inhibitor of the SUCNR1 receptor. The protocols outlined below are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound in a preclinical setting.
SUCNR1 Signaling Pathway
SUCNR1 is a G-protein coupled receptor that primarily signals through Gi and Gq pathways. The specific pathway activated can be cell-type and context-dependent.
-
Gi-coupled signaling: Upon activation, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway has been associated with the inhibition of lipolysis in adipocytes. The βγ subunits of the Gi protein can also activate downstream effectors such as phospholipase C (PLC).
-
Gq-coupled signaling: Activation of the Gq pathway stimulates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is involved in processes such as insulin secretion.
The downstream effects of SUCNR1 activation are pleiotropic and include the activation of the ERK1/2 and Akt signaling pathways, which are involved in cell proliferation and survival.
Caption: SUCNR1 signaling pathways.
Experimental Design: In Vivo Efficacy Study
The following protocol describes a general workflow for evaluating the efficacy of this compound in a murine model of lipopolysaccharide (LPS)-induced systemic inflammation. This model is relevant to the known role of SUCNR1 in modulating immune cell function.
Caption: Experimental workflow for in vivo study.
Protocols
Animal Model and Husbandry
-
Species: C57BL/6 mice (male, 8-10 weeks old).
-
Housing: Mice should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.
Treatment Groups
| Group | Treatment | Dose | Route of Administration |
| 1 | Vehicle Control | - | e.g., Oral gavage |
| 2 | This compound | Low Dose (e.g., 10 mg/kg) | e.g., Oral gavage |
| 3 | This compound | High Dose (e.g., 50 mg/kg) | e.g., Oral gavage |
| 4 | Positive Control (e.g., Dexamethasone) | (e.g., 1 mg/kg) | e.g., Intraperitoneal |
Note: The optimal dose and route of administration for this compound should be determined in preliminary pharmacokinetic and tolerability studies.
Experimental Procedure
-
Pre-treatment: Administer this compound, vehicle, or positive control to the respective groups one hour prior to the induction of inflammation.
-
Induction of Inflammation: Induce systemic inflammation by intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from E. coli at a dose of 10 mg/kg.
-
Monitoring and Sample Collection:
-
Monitor the clinical signs of inflammation (e.g., body weight, temperature, activity level) at 0, 2, 4, 8, and 24 hours post-LPS injection.
-
Collect blood samples via retro-orbital bleeding at 2 and 8 hours post-LPS injection for cytokine analysis.
-
-
Endpoint Analysis (24 hours post-LPS):
-
Euthanize mice by CO2 asphyxiation followed by cervical dislocation.
-
Collect blood via cardiac puncture for a complete blood count and serum biochemistry.
-
Harvest tissues (e.g., liver, lung, spleen) for histopathological analysis and gene expression studies.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Clinical Parameters
| Treatment Group | Body Weight Change (%) | Temperature Change (°C) | Sickness Score (Arbitrary Units) |
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (High Dose) | |||
| Positive Control |
Table 2: Serum Cytokine Levels (pg/mL)
| Treatment Group | TNF-α (2h) | IL-6 (2h) | IL-1β (8h) |
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (High Dose) | |||
| Positive Control |
Table 3: Gene Expression in Liver (Fold Change vs. Vehicle)
| Treatment Group | Tnf | Il6 | Il1b |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (Low Dose) | |||
| This compound (High Dose) | |||
| Positive Control |
Conclusion
This application note provides a comprehensive framework for the in vivo characterization of this compound. The proposed experimental design and protocols will enable researchers to assess the therapeutic potential of this novel SUCNR1 inhibitor in a relevant disease model. The structured data presentation and clear methodologies will facilitate the interpretation and communication of the experimental findings. Further studies may explore the efficacy of this compound in other models of inflammation, metabolic disease, or angiogenesis, depending on the specific therapeutic indications of interest.
References
- 1. SUCNR1 - Wikipedia [en.wikipedia.org]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. The Succinate Receptor SUCNR1 Resides at the Endoplasmic Reticulum and Relocates to the Plasma Membrane in Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Measuring the Efficacy of Sucnr1-IN-2 in Blocking Succinate Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate, a key intermediate in the citric acid cycle, also functions as an extracellular signaling molecule by activating the G-protein coupled receptor, SUCNR1 (also known as GPR91).[1] This receptor is implicated in a variety of physiological and pathological processes, including inflammation, immune responses, angiogenesis, and metabolic regulation.[2][3][4][5] Dysregulation of the succinate-SUCNR1 signaling axis has been linked to conditions such as hypertension, diabetic nephropathy, and cancer. Consequently, SUCNR1 has emerged as a promising therapeutic target for drug development.
Sucnr1-IN-2 is a novel small molecule inhibitor designed to block the signaling cascade initiated by the binding of succinate to SUCNR1. These application notes provide detailed protocols for a suite of in vitro assays to quantify the efficacy of this compound in blocking succinate-induced cellular responses. The described methods are essential for researchers and drug development professionals working to characterize the pharmacological properties of SUCNR1 antagonists.
SUCNR1 Signaling Pathways
SUCNR1 activation by succinate initiates downstream signaling through coupling to inhibitory (Gαi) and Gq/11 G-proteins. This dual coupling leads to:
-
Inhibition of adenylyl cyclase: The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Calcium mobilization: The Gαq/11 pathway activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and subsequent release of calcium (Ca2+) from intracellular stores.
-
MAPK/ERK pathway activation: SUCNR1 activation can also lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
The following diagram illustrates the primary signaling cascades activated by SUCNR1.
Experimental Protocols
The following protocols describe key functional assays to determine the inhibitory potency of this compound. It is recommended to use a cell line endogenously expressing SUCNR1 (e.g., certain macrophage or renal cell lines) or a recombinant cell line overexpressing the receptor (e.g., HEK293 or CHO cells).
Experimental Workflow
The general workflow for assessing the efficacy of this compound involves a series of in vitro cellular assays.
Protocol 1: cAMP Accumulation Assay (Gαi Signaling)
This assay measures the ability of this compound to block the succinate-induced decrease in intracellular cAMP levels.
Materials:
-
SUCNR1-expressing cells (e.g., CHO-K1 cells stably expressing human SUCNR1)
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
Forskolin
-
Succinate
-
This compound
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)
-
White 384-well microplates
Procedure:
-
Cell Seeding: Seed SUCNR1-expressing cells into white 384-well plates at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of succinate and forskolin.
-
Pre-incubation with Antagonist: Remove the culture medium and add the diluted this compound to the cells. Incubate for 15-30 minutes at 37°C.
-
Stimulation: Add a mixture of succinate (at a concentration that elicits ~80% of the maximal response, EC80) and forskolin to all wells. Forskolin is used to stimulate adenylyl cyclase and produce a measurable cAMP signal.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound. Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction of the succinate-induced effect.
Protocol 2: Intracellular Calcium Mobilization Assay (Gαq Signaling)
This assay quantifies the ability of this compound to inhibit succinate-induced increases in intracellular calcium.
Materials:
-
SUCNR1-expressing cells (e.g., HEK293 cells stably expressing human SUCNR1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Succinate
-
This compound
-
Black, clear-bottom 96- or 384-well microplates
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding: Seed SUCNR1-expressing cells into black, clear-bottom microplates and incubate overnight.
-
Dye Loading: Prepare the calcium dye loading solution containing the fluorescent dye and Pluronic F-127 in assay buffer. Remove the culture medium and add the dye solution to the cells. Incubate for 1 hour at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound and a stock solution of succinate in assay buffer.
-
Measurement: Place the plate in the fluorescence plate reader. Add the diluted this compound to the wells and incubate for a short period (as determined by optimization).
-
Stimulation and Reading: Inject succinate (at EC80 concentration) into the wells and immediately measure the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the concentration of this compound and calculate the IC50 value.
Protocol 3: ERK1/2 Phosphorylation Assay
This assay measures the inhibition of succinate-induced phosphorylation of ERK1/2.
Materials:
-
SUCNR1-expressing cells
-
Cell culture medium with reduced serum (e.g., 0.5% FBS) for starvation
-
Assay buffer (e.g., HBSS)
-
Succinate
-
This compound
-
Cell lysis buffer
-
Phospho-ERK1/2 and total ERK1/2 antibodies
-
Detection reagents (e.g., Western blot or ELISA-based kits)
Procedure:
-
Cell Culture and Starvation: Seed cells in multi-well plates. Prior to the assay, starve the cells in low-serum medium for 4-24 hours to reduce basal ERK phosphorylation.
-
Pre-incubation with Antagonist: Treat the starved cells with serial dilutions of this compound for 30 minutes.
-
Stimulation: Add succinate (at EC80 concentration) and incubate for 5-15 minutes (time course should be optimized).
-
Cell Lysis: Aspirate the medium and lyse the cells on ice.
-
Detection:
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-ERK1/2 and total ERK1/2.
-
ELISA: Use a phospho-ERK1/2 specific ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Quantify the levels of phosphorylated ERK1/2 relative to total ERK1/2. Plot the normalized phospho-ERK levels against the concentration of this compound and determine the IC50 value.
Data Presentation
The quantitative data generated from these assays should be summarized in a clear and structured format to allow for easy comparison of the inhibitory potency of this compound across different signaling pathways.
| Assay | Signaling Pathway | Measured Parameter | This compound IC50 (nM) | 95% Confidence Interval | n (replicates) |
| cAMP Accumulation | Gαi | Inhibition of cAMP production | |||
| Calcium Mobilization | Gαq | Inhibition of Ca2+ release | |||
| ERK1/2 Phosphorylation | MAPK/ERK | Inhibition of ERK1/2 phosphorylation |
Logical Relationship of Expected Outcomes
The following diagram illustrates the expected outcomes when a potent SUCNR1 antagonist like this compound is introduced into the system.
Conclusion
The protocols outlined in these application notes provide a robust framework for characterizing the efficacy of this compound as an antagonist of the succinate receptor. By employing a multi-faceted approach that interrogates the key downstream signaling pathways of SUCNR1, researchers can obtain a comprehensive pharmacological profile of this and other potential therapeutic compounds. Consistent and reproducible data generated using these methods are critical for advancing our understanding of SUCNR1 biology and for the development of novel drugs targeting this important receptor.
References
- 1. SUCNR1 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Succinate Activation of SUCNR1 Predisposes Severely Injured Patients to Neutrophil-Mediated ARDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Sucnr1-IN-2 solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Sucnr1-IN-2, a succinate receptor 1 (SUCNR1) inhibitor.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution | The solubility limit in the chosen solvent has been exceeded. | Gently warm the solution and/or sonicate to aid dissolution. If precipitation persists, consider preparing a fresh stock solution at a lower concentration. For long-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| The compound has low solubility in aqueous buffers. | For cell-based assays, it is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final concentration of the organic solvent is low enough to not affect the cells. | |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Store the solid compound at -20°C for up to 3 years and stock solutions at -80°C for up to 1 year. For short-term use, stock solutions can be kept at 4°C for up to one week.[1] Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Incomplete dissolution of the compound. | Before use, visually inspect the solution to ensure it is clear and free of any precipitate. If necessary, use sonication to ensure complete dissolution. | |
| Difficulty dissolving the compound for in vivo studies | The compound has poor aqueous solubility, making it challenging to prepare a suitable formulation for animal administration. | A suggested formulation for in vivo use involves a multi-step process with a combination of solvents. For example, a clear solution can be achieved by dissolving the compound in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Alternatively, a formulation with 10% DMSO and 90% corn oil can be used.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has a reported solubility of up to 125 mg/mL in DMSO with the aid of ultrasonication.[3]
Q2: How should I prepare working solutions for in vitro cell culture experiments?
A2: For in vitro experiments, first prepare a concentrated stock solution in DMSO. Then, serially dilute the stock solution with your cell culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration in the culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Q3: Can this compound be used in animal studies? What is a suitable vehicle for in vivo administration?
A3: Yes, this compound can be used for in vivo studies. Due to its low aqueous solubility, a specific vehicle formulation is required. A commonly used vehicle consists of a mixture of solvents. One such protocol involves preparing a solution with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Another option is a mixture of 10% DMSO and 90% corn oil. It is recommended to perform a small-scale formulation test to ensure complete dissolution and stability before administering to animals.
Q4: How should I store this compound?
A4: The solid powder form of this compound should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in an organic solvent like DMSO should be stored at -80°C and are typically stable for at least one year. To avoid degradation from repeated freeze-thaw cycles, it is best to store the stock solution in small aliquots.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Method | Reference |
| DMSO | 125 mg/mL (313.84 mM) | Ultrasonic assistance may be needed. |
Table 2: In Vivo Formulation Examples for SUCNR1 Inhibitors
| Protocol | Components | Final Concentration | Notes | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6.25 mg/mL | A clear solution can be obtained. | |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | Requires sonication. | |
| 3 | 10% DMSO, 90% Corn Oil | 2.5 mg/mL | Requires sonication. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound powder (MW: 398.29 g/mol ), DMSO (anhydrous), sterile microcentrifuge tubes, sonicator.
-
Procedure:
-
Weigh out 3.98 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 30 seconds to mix.
-
If the compound is not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes, or until the solution is clear.
-
Visually inspect the solution to confirm that no particulate matter is present.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile tubes for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of a Working Solution for in vitro Cell-Based Assays
-
Materials: 10 mM this compound stock solution in DMSO, sterile cell culture medium.
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Gently mix the working solution by pipetting up and down.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level of your specific cell line (e.g., ≤ 0.1%).
-
Use the freshly prepared working solution for your experiment.
-
Visualizations
Caption: SUCNR1 is a G-protein coupled receptor that can signal through both Gi and Gq pathways.
Caption: A typical experimental workflow for using this compound in both in vitro and in vivo studies.
References
Technical Support Center: Investigating Off-Target Effects of SUCNR1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SUCNR1 inhibitors, such as Sucnr1-IN-2. The information provided is intended to help identify and mitigate potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SUCNR1 inhibitors?
SUCNR1 inhibitors are designed to competitively antagonize the succinate receptor 1 (SUCNR1), a G protein-coupled receptor (GPCR).[1][2][3][4][5] The endogenous ligand for this receptor is succinate, an intermediate of the citric acid cycle. By blocking the binding of succinate, these inhibitors prevent the activation of downstream signaling pathways.
Q2: What are the known downstream signaling pathways of SUCNR1?
SUCNR1 couples to both Gq and Gi alpha subunits of heterotrimeric G proteins.
-
Gq activation typically leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium levels and activates protein kinase C (PKC).
-
Gi activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
The specific pathway activated can be cell-type dependent.
Q3: In which tissues is SUCNR1 primarily expressed?
SUCNR1 expression has been identified in a variety of tissues, including:
-
Adipose tissue
-
Liver
-
Immune cells (e.g., macrophages and dendritic cells)
-
Kidney
-
Skeletal muscle (in non-muscle cells like macrophages)
-
Retina
-
Pancreatic β-cells
Researchers should consider the potential for off-target effects in these tissues if conducting in vivo studies.
Q4: Are there any known species-specific differences in inhibitor potency?
Yes, significant species-specific differences have been observed for some SUCNR1 inhibitors. For example, the antagonist NF-56-EJ40 is potent against human SUCNR1 but shows almost no activity towards the rat ortholog. It is crucial to verify the potency of your specific inhibitor against the species being used in your experiments.
Troubleshooting Guide: Unexpected Experimental Outcomes
| Observed Issue | Potential Off-Target Cause | Recommended Action |
| Unexpected changes in cell proliferation or viability | Inhibition of other GPCRs or kinases involved in cell cycle regulation. | 1. Perform a counterscreen of your inhibitor against a panel of related GPCRs. 2. Use a structurally distinct SUCNR1 inhibitor as a control. 3. Validate findings using SUCNR1 knockout/knockdown cells. |
| Alterations in cellular metabolism unrelated to SUCNR1 signaling | Interference with mitochondrial function or other metabolic enzymes. | 1. Assess mitochondrial respiration and glycolysis using assays like Seahorse XF. 2. Measure intracellular levels of key metabolites. |
| Unanticipated inflammatory or anti-inflammatory responses | Modulation of other immune cell receptors or signaling pathways. | 1. Profile cytokine and chemokine secretion from relevant immune cells. 2. Use flow cytometry to assess immune cell activation markers. 3. Confirm the effect is absent in SUCNR1-deficient immune cells. |
| Changes in intracellular calcium levels not blocked by SUCNR1 knockdown | Inhibition or activation of other ion channels or GPCRs coupled to calcium signaling. | 1. Use specific inhibitors for other Gq-coupled receptors expressed in your cell type. 2. Employ calcium imaging to characterize the kinetics of the response. |
Quantitative Data Summary
Table 1: Potency of a Known SUCNR1 Antagonist (NF-56-EJ40)
| Parameter | Human SUCNR1 | Rat SUCNR1 | Reference |
| IC50 | 25 nM | No significant activity | |
| Ki | 33 nM | - |
Table 2: Key Signaling Events Downstream of SUCNR1 Activation
| Signaling Event | Effector Pathway | Typical Cellular Response | Reference |
| Gq Activation | PLC → IP3 + DAG | Increased intracellular Ca2+, PKC activation | |
| Gi Activation | ↓ Adenylyl Cyclase | Decreased intracellular cAMP |
Experimental Protocols
Protocol 1: Assessing SUCNR1-Dependent Calcium Mobilization
-
Cell Culture: Plate cells expressing SUCNR1 in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Inhibitor Pre-incubation: Pre-incubate the cells with varying concentrations of the SUCNR1 inhibitor (e.g., this compound) or vehicle control for 30 minutes.
-
Baseline Reading: Measure baseline fluorescence using a fluorescence plate reader.
-
Succinate Stimulation: Add a known concentration of succinate (EC50 concentration is recommended) to stimulate SUCNR1.
-
Post-stimulation Reading: Immediately measure the fluorescence intensity at regular intervals to capture the calcium flux.
-
Data Analysis: Calculate the change in fluorescence intensity relative to the baseline. A potent inhibitor should reduce the succinate-induced calcium signal in a dose-dependent manner.
Protocol 2: Validating On-Target Engagement using a SUCNR1 Knockdown Model
-
Cell Line Generation: Generate a stable cell line with shRNA- or CRISPR/Cas9-mediated knockdown/knockout of SUCNR1. A non-targeting control cell line should also be created.
-
Experimentation: Perform your primary assay (e.g., cytokine secretion, cell migration) in both the control and SUCNR1-deficient cell lines in the presence and absence of the SUCNR1 inhibitor.
-
Data Analysis: If the observed effect of the inhibitor is significantly attenuated or absent in the SUCNR1-deficient cells compared to the control cells, it provides strong evidence for on-target activity.
Visualizations
References
- 1. SUCNR1 - Wikipedia [en.wikipedia.org]
- 2. Succinate Receptor 1 (SUCNR1) Antagonists to Treat Neuroinflammation - NYU TOV Licensing [license.tov.med.nyu.edu]
- 3. Discovery and Optimization of Novel SUCNR1 Inhibitors: Design of Zwitterionic Derivatives with a Salt Bridge for the Improvement of Oral Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions [frontiersin.org]
- 5. NF-56-EJ40 - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Sucnr1-IN-2 Dosage for Primary Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sucnr1-IN-2, a succinate receptor 1 (SUCNR1) inhibitor, in primary cell assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Succinate Receptor 1 (SUCNR1), also known as GPR91. SUCNR1 is a G protein-coupled receptor that is activated by succinate, an intermediate in the Krebs cycle.[1] Upon activation, SUCNR1 can couple to different G proteins, primarily Gi and Gq, to initiate downstream signaling cascades.[2][3] This signaling can influence a variety of cellular processes, including inflammation, immune responses, and metabolic regulation.[3][4] this compound presumably acts by blocking the binding of succinate to SUCNR1, thereby inhibiting these downstream effects.
Q2: What is the recommended starting concentration for this compound in primary cell assays?
Q3: How should I prepare and store this compound?
This compound has a molecular weight of 398.29 and the formula C17H13F3N2O6. For stock solutions, it is recommended to dissolve this compound in a suitable solvent like DMSO. A supplier protocol suggests a method to prepare a solution of at least 6.25 mg/mL (15.69 mM) in a mixture of DMSO, PEG300, Tween-80, and saline. For cell culture experiments, it is advisable to first prepare a high-concentration stock solution in 100% DMSO. This stock solution should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: What are the potential off-target effects of this compound?
Information regarding the specific off-target effects of this compound is not currently available. As with any small molecule inhibitor, it is possible that at higher concentrations, this compound may interact with other proteins, leading to off-target effects. To mitigate this risk, it is essential to:
-
Use the lowest effective concentration of the inhibitor.
-
Include appropriate controls in your experiments, such as a vehicle control (medium with the same concentration of DMSO) and potentially a negative control compound with a similar chemical structure but no activity against SUCNR1.
-
If unexpected results are observed, consider performing experiments to rule out common off-target effects, such as cytotoxicity assays at a range of concentrations.
Q5: In which primary cell types is SUCNR1 expressed?
SUCNR1 expression has been identified in a variety of primary cells and tissues, including:
-
Immune cells: Macrophages (particularly M2-polarized), dendritic cells, T cells, and B cells.
-
Adipose tissue: Both adipocytes and cells in the stromal vascular fraction.
-
Liver: Hepatic stellate cells.
-
Kidney: Renal tubular cells and vasculature.
-
Pancreatic β-cells .
-
Retinal pigment epithelium cells .
It is important to verify SUCNR1 expression in your specific primary cell type of interest before initiating experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Pipetting errors: Inaccurate dispensing of inhibitor or reagents. 3. Edge effects: Evaporation from wells on the outer edges of the plate. | 1. Ensure a homogenous cell suspension before and during seeding. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. |
| No observable effect of this compound | 1. Sub-optimal inhibitor concentration: The concentration used is too low to effectively inhibit SUCNR1. 2. Low or absent SUCNR1 expression: The primary cells used may not express the receptor. 3. Inhibitor instability: The inhibitor may have degraded due to improper storage or handling. 4. Assay insensitivity: The chosen readout may not be sensitive enough to detect changes. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 50 µM). 2. Confirm SUCNR1 expression using qPCR, Western blot, or flow cytometry. 3. Prepare fresh stock solutions and working dilutions for each experiment. 4. Consider using a more sensitive assay or a different downstream marker of SUCNR1 activity. |
| Unexpected increase in signal with inhibitor treatment | 1. Off-target effects: At higher concentrations, the inhibitor may have unintended stimulatory effects. 2. Assay interference: The inhibitor compound may directly interact with the assay reagents. | 1. Lower the concentration of this compound. 2. Run a cell-free control with the inhibitor and assay reagents to check for direct interference. |
| Cell death or signs of toxicity | 1. Inhibitor cytotoxicity: this compound may be toxic to the primary cells at the concentration used. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound. 2. Ensure the final DMSO concentration is non-toxic for your specific primary cells (typically ≤ 0.1%). |
Data Presentation
Table 1: Properties of this compound and a Related Inhibitor
| Compound | Target | IC50 (human) | Molecular Weight | Chemical Formula |
| This compound | SUCNR1 | Not Reported | 398.29 g/mol | C17H13F3N2O6 |
| Sucnr1-IN-1 | SUCNR1 | 88 nM | 518.59 g/mol | C27H26N4O6S |
Table 2: Recommended Concentration Ranges for Initial Experiments
| Experiment | Recommended Concentration Range |
| Dose-Response Curve | 10 nM - 10 µM |
| Functional Assays | Start with a concentration around the estimated IC50 (e.g., 100-500 nM) and optimize based on the dose-response data. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve and Cell Viability Assay
Objective: To determine the effective and non-toxic concentration range of this compound for a specific primary cell type.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multimode plate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in complete culture medium, typically ranging from 10 nM to 10 µM. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement: After the incubation period, bring the plate to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the cell viability (%) against the log of the this compound concentration.
-
Determine the IC50 value (the concentration at which cell viability is reduced by 50%) using non-linear regression analysis.
-
Select a non-toxic concentration range for subsequent functional assays.
-
Protocol 2: Functional Assay - Inhibition of Succinate-Induced Cytokine Release in Primary Macrophages
Objective: To assess the ability of this compound to inhibit succinate-induced cytokine production in primary macrophages.
Materials:
-
Primary macrophages (e.g., bone marrow-derived macrophages)
-
Complete cell culture medium
-
Succinate
-
This compound
-
LPS (Lipopolysaccharide) - optional, for pro-inflammatory stimulation
-
ELISA kit for the cytokine of interest (e.g., IL-1β)
Procedure:
-
Cell Seeding: Plate primary macrophages in a 24-well plate and allow them to adhere.
-
Pre-treatment with Inhibitor: Pre-incubate the cells with the optimized, non-toxic concentration of this compound or vehicle control for 1-2 hours.
-
Stimulation: Add succinate to the wells at a concentration known to elicit a response (e.g., 100-500 µM). If investigating inflammatory responses, co-stimulation with a low dose of LPS may be necessary.
-
Incubation: Incubate the cells for a suitable period to allow for cytokine production (e.g., 6-24 hours).
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
Cytokine Measurement: Quantify the concentration of the cytokine of interest in the supernatants using an ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Compare the cytokine levels in the this compound treated groups to the vehicle-treated control group to determine the extent of inhibition.
Mandatory Visualization
Caption: SUCNR1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound dosage in primary cell assays.
Caption: A logical troubleshooting guide for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Succinate Receptor SUCNR1 Resides at the Endoplasmic Reticulum and Relocates to the Plasma Membrane in Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. SUCNR1 controls an anti-inflammatory program in macrophages to regulate the metabolic response to obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Sucnr1-IN-2 stability in cell culture media
Welcome to the technical support center for Sucnr1-IN-2. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this SUCNR1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of the Succinate Receptor 1 (SUCNR1), also known as G-protein coupled receptor 91 (GPR91). SUCNR1 is a receptor for succinate, a key intermediate in the citric acid cycle.[1] By inhibiting this receptor, this compound can be used to study the roles of the succinate-SUCNR1 signaling axis in various physiological and pathological processes, including neuroinflammation and neurodegenerative diseases.[2]
Q2: What is the SUCNR1 signaling pathway?
A2: SUCNR1 is a G-protein coupled receptor (GPCR) that can couple to both inhibitory (Gαi) and Gq (Gαq) G-proteins.[3][4]
-
Gαi pathway: Activation of the Gαi subunit typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5]
-
Gαq pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC). Downstream of these initial events, SUCNR1 activation can influence various cellular processes through pathways like the MAPK/ERK and PI3K/AKT signaling cascades.
Q3: Why is it important to assess the stability of this compound in cell culture media?
A3: Understanding the stability of this compound in your specific experimental setup is crucial for the accurate interpretation of your results. If the compound degrades over the course of an experiment, the effective concentration exposed to the cells will decrease. This can lead to a misinterpretation of its potency and efficacy, and ultimately to unreliable and irreproducible data.
Q4: What are the primary factors that can influence the stability of a small molecule like this compound in cell culture media?
A4: Several factors can impact the stability of a compound in cell culture media:
-
Temperature: Standard cell culture incubator conditions (37°C) can accelerate the degradation of thermally sensitive compounds.
-
pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis or other pH-dependent degradation pathways.
-
Media Components: Certain components within the media, such as amino acids (e.g., cysteine), vitamins, or metal ions, can react with and degrade the compound. The composition of different basal media (e.g., DMEM vs. RPMI-1640) can influence cellular metabolism and potentially compound stability.
-
Light: Exposure to light can cause photodegradation of light-sensitive molecules.
-
Enzymatic Degradation: If using conditioned media or in the presence of cells, enzymes secreted by the cells could potentially metabolize the compound.
-
Dissolved Oxygen: The presence of oxygen can lead to oxidative degradation.
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound in cell culture.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker-than-expected biological effect. | Compound degradation in cell culture media. | Perform a stability study of this compound in your specific cell culture medium at 37°C over the time course of your experiment. Quantify the remaining compound at different time points using HPLC or LC-MS/MS. |
| Sub-optimal solvent or final concentration of solvent. | This compound is soluble in DMSO. Ensure the final DMSO concentration in your cell culture medium is low (typically ≤0.5%) and consistent across all experimental and control groups. High concentrations of DMSO can be toxic to cells. | |
| Compound precipitation out of solution. | Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, consider preparing a fresh, more dilute stock solution or using a solubilizing agent, ensuring the agent itself does not affect your experimental outcomes. | |
| High variability between replicate experiments. | Inconsistent sample handling or storage. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Ensure thorough mixing when preparing solutions. Store stock solutions at -20°C or -80°C as recommended by the supplier. |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent concentrations. | |
| Compound appears to be unstable in standard cell culture medium. | Inherent chemical instability under experimental conditions. | If degradation is confirmed, consider the following: • Replenish the media with fresh this compound at regular intervals during the experiment. • Shorten the experimental duration if possible. • If pH is a factor, ensure the medium is properly buffered. |
Quantitative Data Summary
As there is no publicly available stability data for this compound in cell culture media, the following table is provided as a template for researchers to summarize their own experimental findings.
| Time (hours) | Concentration in Medium A (%) | Concentration in Medium B (%) | Notes |
| 0 | 100 | 100 | Initial concentration |
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 | |||
| 48 | |||
| 72 |
This table should be populated with data from your own stability experiments.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method for determining the stability of this compound in a cell-free culture medium.
Materials:
-
This compound
-
DMSO (or other appropriate solvent)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, penicillin-streptomycin)
-
Sterile microcentrifuge tubes or multi-well plates
-
Incubator (37°C, 5% CO2)
-
Analytical instrumentation (HPLC or LC-MS/MS)
-
Quenching solvent (e.g., cold acetonitrile)
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the Media: Pre-warm the cell culture medium to 37°C. Dilute the this compound stock solution into the medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.5%) and consistent.
-
Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes or the wells of a multi-well plate.
-
Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media. This will serve as the T=0 reference sample. Process it as described in step 6.
-
Incubation: Place the remaining aliquots in a 37°C incubator. Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48, 72 hours).
-
Sample Processing: For each time point, precipitate proteins by adding a cold quenching solvent (e.g., 3 volumes of acetonitrile). Vortex the sample and then centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube or well for analysis.
-
Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Visualizations
Caption: SUCNR1 signaling pathway.
Caption: Experimental workflow for stability assessment.
References
- 1. SUCNR1 - Wikipedia [en.wikipedia.org]
- 2. This compound | SUCNR1抑制剂 | MCE [medchemexpress.cn]
- 3. The Succinate Receptor SUCNR1 Resides at the Endoplasmic Reticulum and Relocates to the Plasma Membrane in Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Results with Sucnr1-IN-2
Welcome to the technical support center for Sucnr1-IN-2. This guide is designed for researchers, scientists, and drug development professionals to address common issues and unexpected results encountered during experiments with this SUCNR1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an inhibitor of the Succinate Receptor 1 (SUCNR1), also known as G protein-coupled receptor 91 (GPR91).[1][2][3][4] SUCNR1 is a receptor for the Krebs cycle intermediate, succinate.[4] By inhibiting this receptor, this compound is designed to block downstream signaling pathways initiated by succinate. SUCNR1 couples to both Gαi and Gαq protein subunits. Gαi activation typically leads to a decrease in intracellular cyclic AMP (cAMP) levels, while Gαq activation stimulates phospholipase C, resulting in an increase in intracellular calcium ([Ca2+]). Therefore, this compound is expected to antagonize these effects.
Q2: In which research areas is this compound typically used?
Based on its inhibitory action on the SUCNR1 receptor, this compound is relevant for studies in areas where succinate signaling plays a key role. These include, but are not limited to, neuroinflammation, metabolic diseases, and immunology. For instance, it can be used to investigate the role of the succinate-SUCNR1 axis in inflammatory responses mediated by immune cells like macrophages.
Q3: What are the key characteristics of this compound?
While specific data for this compound is limited, we can infer its general properties. Its chemical formula is C17H13F3N2O6 and its molecular weight is 398.29. For a similar SUCNR1 inhibitor, SUCNR1-IN-1, the IC50 for the human receptor is 88 nM. Another potent and selective human SUCNR1 antagonist, NF-56-EJ40, has an IC50 of 25 nM. It is plausible that this compound has a similar potency.
Quantitative Data Summary
| Compound | Target | Action | Reported IC50/EC50 | Species Specificity |
| This compound | SUCNR1 | Inhibitor | Not specified; likely in the nM range. | Not specified. |
| SUCNR1-IN-1 | SUCNR1 | Inhibitor | 88 nM (human) | Not specified. |
| NF-56-EJ40 | SUCNR1 | Antagonist | 25 nM (human) | Highly selective for human over rat. |
| hGPR91 antagonist 1 | GPR91 | Antagonist | 7 nM (human) | Not specified. |
| cis-Epoxysuccinic acid | SUCNR1 | Agonist | EC50 = 2.7 µM | Not specified. |
| Succinate | SUCNR1 | Endogenous Agonist | EC50 = 29 µM | Endogenous ligand. |
Note: The IC50 for this compound is not publicly available and the value is an estimate based on similar compounds.
Troubleshooting Guide
Issue 1: No observable effect of this compound in my cell-based assay.
This is a common issue that can arise from several factors, from experimental setup to the biological context of your experiment.
Troubleshooting Workflow: No Inhibitor Effect
Caption: A logical workflow for troubleshooting the lack of an observable effect of this compound.
Possible Causes and Solutions:
-
Compound Degradation or Incorrect Concentration:
-
Solution: Prepare a fresh stock solution of this compound in a suitable solvent like DMSO. Ensure proper storage at -20°C or -80°C to prevent degradation. Always verify the final concentration in your assay.
-
-
Low or Absent SUCNR1 Expression:
-
Solution: Confirm that your cell line or primary cells express SUCNR1 at the mRNA and/or protein level using qPCR, western blot, or flow cytometry. SUCNR1 expression can be cell-type specific.
-
-
Non-functional Receptor:
-
Solution: Use a known SUCNR1 agonist, such as succinate or cis-epoxysuccinic acid, as a positive control to confirm that the receptor is functional in your experimental system.
-
-
Inappropriate Assay Conditions:
-
Solution: Optimize the incubation time with this compound before adding the agonist. Also, ensure the agonist concentration is appropriate to elicit a response that can be effectively inhibited.
-
-
Species Specificity:
-
Solution: Be aware of potential species differences in the potency of SUCNR1 inhibitors. For example, the antagonist NF-56-EJ40 is highly potent for human SUCNR1 but shows almost no activity for the rat receptor. If you are using a non-human cell line or animal model, the efficacy of this compound may be different.
-
Issue 2: Inconsistent or variable results between experiments.
Variability can be frustrating and can mask the true effect of your compound.
Possible Causes and Solutions:
-
Cell Culture Conditions:
-
Solution: Maintain consistent cell passage numbers, confluency, and serum concentrations. The metabolic state of the cells can influence SUCNR1 signaling.
-
-
Agonist Preparation:
-
Solution: Prepare fresh agonist solutions for each experiment, as the stability of succinate in solution can vary.
-
-
Assay Timing:
-
Solution: Ensure that all incubation times (inhibitor pre-incubation, agonist stimulation) are precisely controlled across all experiments.
-
Issue 3: Unexpected off-target effects.
While this compound is designed to be a SUCNR1 inhibitor, off-target effects are always a possibility with small molecule inhibitors.
Possible Causes and Solutions:
-
Non-specific Binding:
-
Solution: Use a lower concentration of this compound. If the effect persists at lower concentrations, it is more likely to be target-specific.
-
-
Interaction with Other GPCRs:
-
Solution: If you suspect off-target effects, you can test this compound in a cell line that does not express SUCNR1. Any observed effect in these cells would be independent of SUCNR1.
-
-
Use of Control Compounds:
-
Solution: Include a structurally similar but inactive compound as a negative control to ensure the observed effects are not due to the chemical scaffold of the inhibitor.
-
Experimental Protocols
Detailed Methodology: In Vitro cAMP Inhibition Assay
This protocol is designed to assess the inhibitory effect of this compound on succinate-mediated inhibition of cAMP production in a human cell line expressing SUCNR1 (e.g., THP-1 macrophages).
Materials:
-
THP-1 cells (or other suitable cell line)
-
This compound
-
Succinate
-
Forskolin
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (ELISA-based)
-
Cell lysis buffer
-
Serum-free cell culture medium
Procedure:
-
Cell Preparation: Seed THP-1 cells in a 96-well plate at a suitable density and differentiate into macrophages if required.
-
Serum Starvation: Prior to the assay, serum-starve the cells for 4 hours in serum-free medium.
-
Inhibitor and IBMX Incubation:
-
Prepare a solution of this compound at various concentrations in serum-free medium containing 250 µM IBMX.
-
Remove the starvation medium and add the this compound/IBMX solution to the cells.
-
Incubate for 30 minutes at 37°C.
-
-
Agonist and Forskolin Stimulation:
-
Prepare a solution of succinate (e.g., 0.5 mM) and forskolin (e.g., 3 µM) in serum-free medium.
-
Add this solution to the wells containing the inhibitor.
-
Incubate for 10 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells using the lysis buffer provided with the cAMP assay kit.
-
-
cAMP Measurement:
-
Measure the intracellular cAMP concentration using a competitive ELISA-based cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cAMP inhibition for each concentration of this compound relative to the forskolin-only control.
-
Plot the results to determine the IC50 of this compound.
-
SUCNR1 Signaling Pathway
Caption: Simplified SUCNR1 signaling cascade showing the points of action for succinate and this compound.
This technical support guide provides a starting point for troubleshooting experiments with this compound. Given the limited specific data on this compound, it is crucial to include appropriate controls in your experiments to validate your findings.
References
How to minimize Sucnr1-IN-2 toxicity in long-term experiments
Welcome to the technical support center for Sucnr1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their long-term experiments by providing troubleshooting guides and frequently asked questions to minimize potential toxicity associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the Succinate Receptor 1 (SUCNR1). SUCNR1, also known as GPR91, is a G protein-coupled receptor (GPCR) that is activated by the Krebs cycle intermediate, succinate.[1][2] The receptor couples to both Gi and Gq proteins, leading to downstream signaling cascades that can influence a variety of cellular processes.[3] The specific signaling pathway activated can be cell-type and context-dependent.[3]
Q2: What are the known downstream effects of SUCNR1 activation that this compound is designed to inhibit?
A2: SUCNR1 activation is implicated in a wide array of physiological and pathological responses. Depending on the cellular context, its activation can lead to:
-
Modulation of immune responses and inflammation.[4]
-
Regulation of blood pressure.
-
Stimulation of angiogenesis.
-
Influence on insulin secretion and glucose homeostasis.
-
Activation of signaling pathways such as ERK and Akt phosphorylation, and mobilization of intracellular calcium.
This compound, by inhibiting this receptor, is intended to modulate these downstream effects.
Q3: We are observing unexpected levels of cytotoxicity in our long-term experiments with this compound. What are the initial troubleshooting steps?
A3: When encountering unexpected cytotoxicity, a systematic approach is recommended. First, verify the basics of your experimental setup, including the final concentration of this compound and the vehicle (e.g., DMSO) in the culture medium. It is also crucial to ensure the health and viability of your cells prior to treatment. Key initial steps include performing a dose-response curve to determine the half-maximal cytotoxic concentration (CC50) and optimizing the exposure duration.
Q4: Could the metabolic state of our cells be influencing the toxicity of this compound?
A4: Yes, the metabolic context can significantly influence SUCNR1 signaling and potentially the cellular response to its inhibition. SUCNR1 signaling and localization are mutually dependent on cellular metabolism. For instance, cells utilizing glucose versus glutamine as a primary energy substrate can exhibit different SUCNR1 signaling profiles. It is advisable to characterize the metabolic state of your cell model and consider its potential interaction with this compound.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot and minimize the toxicity of this compound in your long-term experiments.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| High Cell Death at Working Concentration | Inhibitor concentration is too high. | Perform a dose-response experiment to determine the CC50. Test a wide range of concentrations to find a non-toxic working concentration. | Identification of a concentration that elicits the desired biological effect with minimal toxicity. |
| Solvent (e.g., DMSO) toxicity. | Run a vehicle control with the solvent at the same concentrations used for the inhibitor. Ensure the final solvent concentration is below 0.5%. | Determine if the solvent is contributing to cell death and establish a safe working concentration. | |
| Inhibitor instability in culture medium. | Prepare fresh dilutions of the inhibitor for each experiment. For longer incubations, consider a medium change with a freshly diluted inhibitor. | Consistent and reproducible results, ruling out degradation products as a source of toxicity. | |
| High sensitivity of the cell line. | Test the inhibitor on a different, more robust cell line. Compare toxicity profiles across various cell types. | Understanding if the observed toxicity is cell-type specific. | |
| Inconsistent Results Between Experiments | Variability in cell culture conditions. | Standardize cell passage number, seeding density, and media components for all experiments. | Increased reproducibility of experimental results. |
| Inhibitor degradation. | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store aliquots at -80°C and protect from light if necessary. | Consistent inhibitor potency across experiments. | |
| Inhibitor precipitation. | Visually inspect stock solutions and final dilutions in media for any signs of precipitation. If precipitation is observed, consider using a different solvent or a lower concentration. | Ensure the inhibitor is fully solubilized to deliver the intended concentration to the cells. | |
| Reduced Inhibitor Efficacy Over Time | Inhibitor degradation in the culture medium. | For long-term experiments, replenish the medium with a freshly prepared inhibitor at regular intervals (e.g., every 24-48 hours). | Maintain a consistent and effective concentration of the inhibitor throughout the experiment. |
| Cellular adaptation or resistance. | Consider intermittent dosing schedules (e.g., 2 days on, 1 day off) to reduce the selective pressure for resistance. | Potentially delay the onset of cellular resistance mechanisms. |
Experimental Protocols
1. Dose-Response Cytotoxicity Assay
This protocol is designed to determine the cytotoxic concentration 50 (CC50) of this compound.
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a complete culture medium. A common starting point is a broad range from 100 µM to 1 nM. Also, prepare a vehicle control with the same final concentrations of the solvent (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different inhibitor concentrations and vehicle controls. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours), which should be relevant to your long-term experiment.
-
Viability Assessment: Use a suitable cell viability assay, such as MTT, MTS, or a live/dead cell staining kit, to determine the percentage of viable cells at each concentration.
-
Data Analysis: Plot the percentage of cell viability against the log of the inhibitor concentration and fit a dose-response curve to calculate the CC50 value.
2. Long-Term Colony Formation Assay
This assay assesses the long-term impact of this compound on the proliferative capacity of cells.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound, including a vehicle control. The concentrations should be below the predetermined CC50.
-
Incubation: Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells. The medium containing the inhibitor should be replenished every 2-3 days.
-
Colony Staining: After the incubation period, wash the cells with PBS, fix them with methanol, and stain with crystal violet.
-
Quantification: Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition to determine the long-term effect of the inhibitor on cell proliferation and survival.
Visualizations
References
Sucnr1-IN-2 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Sucnr1-IN-2. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and activity. The recommended storage conditions vary depending on whether the compound is in solid form or dissolved in a solvent.
Q2: How long can I store this compound?
A2: The shelf life of this compound is dependent on the storage conditions. For specific durations, please refer to the storage conditions table below.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in DMSO. For cellular experiments, the solubility in DMSO is 125 mg/mL (313.84 mM), which may be aided by ultrasound.[1]
Q4: I observed precipitation when preparing my working solution. What should I do?
A4: If precipitation occurs during the preparation of a working solution, gentle heating and/or sonication can be used to aid dissolution. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Review the storage history of your this compound stock. Ensure that both powdered compound and solutions have been stored at the correct temperatures and for the recommended duration. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into smaller, single-use volumes to avoid repeated changes in temperature. | |
| Difficulty dissolving the compound | Insufficient mixing or inappropriate solvent volume. | Use sonication to aid dissolution in DMSO. Ensure you are using a sufficient volume of solvent for the amount of compound. |
| Precipitation in working solution | Low solubility in aqueous buffers. | For in vivo studies, consider using co-solvents such as PEG300, Tween 80, or SBE-β-CD. It is advisable to keep the proportion of DMSO in the final working solution low, typically below 2%.[2] |
Data Presentation
Storage and Stability of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Table 1: Recommended storage conditions and stability for this compound.[1]
Experimental Protocols
Protocol for Assessing this compound Stability in Solution
This protocol provides a general method for assessing the stability of a this compound solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO (or other appropriate solvent)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)
-
Temperature-controlled incubator or storage unit
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound powder and dissolve it in the chosen solvent to a specific concentration (e.g., 10 mM).
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the stock solution into the HPLC system to obtain an initial chromatogram. This will serve as the baseline for purity and concentration.
-
Storage: Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage condition.
-
Sample Preparation for HPLC: Allow the aliquot to come to room temperature. If necessary, dilute the sample to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Inject the sample into the HPLC system and record the chromatogram.
-
Data Analysis: Compare the peak area of the this compound peak at each time point to the initial peak area at T=0. A decrease in the main peak area or the appearance of new peaks indicates degradation. Calculate the percentage of the remaining compound at each time point.
Visualizations
SUCNR1 Signaling Pathway
Succinate, the endogenous ligand for SUCNR1, activates downstream signaling cascades upon binding to the receptor. SUCNR1 is a G protein-coupled receptor (GPCR) that can couple to both Gi and Gq proteins.[3][4] Gi activation leads to a decrease in cyclic AMP (cAMP) levels, while Gq activation results in an increase in intracellular calcium. These pathways can influence a variety of cellular processes, including inflammation and metabolism. This compound acts as an inhibitor of this receptor, blocking these downstream effects.
Caption: SUCNR1 signaling pathway and point of inhibition by this compound.
Experimental Workflow for Assessing Compound Stability
Caption: Workflow for determining the stability of this compound over time.
Troubleshooting Logic for Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent experimental outcomes.
References
- 1. This compound | SUCNR1抑制剂 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinate at the Crossroad of Metabolism and Angiogenesis: Roles of SDH, HIF1α and SUCNR1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Conflicting Data in SUCNR1 Studies
Welcome to the technical support center for researchers studying the succinate receptor 1 (SUCNR1). This guide is designed to help you navigate the complexities of SUCNR1 signaling and troubleshoot conflicting data that may arise during your experiments, particularly when using pharmacological modulators like SUCNR1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing conflicting results regarding the inflammatory role of SUCNR1 activation? Sometimes it appears pro-inflammatory, and other times anti-inflammatory.
A1: The dual role of SUCNR1 in inflammation is a well-documented source of conflicting data. The outcome of SUCNR1 activation is highly context-dependent, varying with the cell type, the metabolic state of the tissue, and the phase of the inflammatory response.
-
Pro-inflammatory effects are often observed in the acute phase of inflammation.[1] Intracellular succinate can act as a pro-inflammatory signal in macrophages.[2] In some contexts, SUCNR1 activation can be detrimental due to its pro-inflammatory effects.[1][3]
-
Anti-inflammatory or pro-resolving effects are also reported. SUCNR1 is often expressed in anti-inflammatory or pro-resolving macrophages.[2] The succinate/SUCNR1 axis is also considered crucial for the resolution of inflammation. For instance, SUCNR1 signaling in macrophages can control an anti-inflammatory program to regulate the metabolic response to obesity.
Q2: My in vitro and in vivo results with a SUCNR1 modulator are not aligning. What could be the reason?
A2: Discrepancies between in vitro and in vivo studies are common in SUCNR1 research due to the receptor's widespread expression and the systemic effects of its activation.
-
Cell-Type Specificity: SUCNR1 is expressed in various cell types, including immune cells, kidney cells, liver cells, adipocytes, and pancreatic β-cells. However, its expression and signaling can be highly specific. For example, in human skeletal muscle, SUCNR1 is expressed in macrophages but not in muscle cells themselves. Therefore, an in vitro experiment on a pure cell line may not recapitulate the complex paracrine signaling that occurs in a whole organism.
-
Systemic vs. Local Effects: In vivo, circulating succinate levels can activate SUCNR1 in multiple tissues simultaneously, leading to systemic effects on blood pressure, glucose homeostasis, and inflammation that cannot be observed in a single-cell culture system.
Q3: I am studying the effect of a SUCNR1 inhibitor on metabolism and getting contradictory results in different models of obesity.
A3: The role of SUCNR1 in metabolism is complex, and its effects can be dichotomous depending on the specific metabolic context and diet.
-
Diet-Induced Obesity: In high-fat diet (HFD) models, SUCNR1 deficiency has been shown to impair glucose tolerance and insulin secretion. This suggests that inhibiting SUCNR1 in the context of diet-induced obesity could be detrimental to glucose homeostasis.
-
Leptin Regulation: SUCNR1 signaling in adipocytes controls leptin expression. Obesity-associated hyperleptinemia in humans is linked to SUCNR1 overexpression in adipocytes. Therefore, the effect of a SUCNR1 inhibitor could vary depending on the baseline leptin levels and sensitivity of the model.
-
Energy Homeostasis: The succinate/SUCNR1 axis acts as a metabolite-sensing pathway that helps control whole-body homeostasis. Interfering with this pathway can lead to different outcomes depending on the overall energy balance of the animal model.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent cAMP or Ca2+ signaling upon SUCNR1 activation. | SUCNR1 couples to both Gi and Gq proteins, leading to decreased cAMP and increased intracellular calcium, respectively. The preferential coupling can be cell-type specific and influenced by the local environment. | - Characterize the G-protein coupling profile in your specific cell system using selective inhibitors for Gi (e.g., pertussis toxin) and Gq pathways. - Measure both cAMP levels and intracellular calcium mobilization to get a complete picture of the signaling cascade. |
| Variable SUCNR1 expression levels in the same cell type across different experiments. | SUCNR1 expression is dynamically regulated by the metabolic state, such as hyperglycemia and hypoxia. | - Standardize cell culture conditions, particularly glucose concentrations and oxygen levels. - If studying disease models, be aware that the disease state itself can alter SUCNR1 expression. - Always include appropriate controls to measure baseline SUCNR1 expression in each experiment. |
| Lack of response to a SUCNR1 agonist in a cell line expected to express the receptor. | Subcellular localization of SUCNR1 can affect its signaling. In some cells, SUCNR1 resides in the endoplasmic reticulum (ER) and relocates to the plasma membrane under specific conditions like hypoxia. Signaling can occur from both locations. | - Investigate the subcellular localization of SUCNR1 in your cell line using immunofluorescence or cell fractionation. - Consider that ER-resident SUCNR1 might activate different downstream pathways compared to the plasma membrane-localized receptor. |
Quantitative Data Summary
Table 1: SUCNR1 Expression in Different Tissues and Cells
| Tissue/Cell Type | Expression Level | Species | Key Function | Reference |
| Kidney | High | Mouse, Human | Blood pressure regulation | |
| Liver | High | Mouse, Human | Involved in liver injury and fibrosis | |
| White Adipose Tissue | High | Mouse | Regulation of lipolysis and leptin expression | |
| Pancreatic β-cells | Present | Mouse, Rat, Human | Potentiation of insulin secretion | |
| Macrophages (M2-like) | High | Human | Regulation of inflammation | |
| Skeletal Muscle Cells | Undetectable | Human | - | |
| Retinal Ganglion Cells | Present | Rat | Neovascularization |
Table 2: Reported EC50 Values for Succinate on SUCNR1
| EC50 Range (µM) | Experimental System | Reference |
| 26 - 79 | Not specified | |
| ~56 | Human SUCNR1 |
Detailed Experimental Protocols
Protocol 1: Assessment of SUCNR1 Signaling via Calcium Mobilization Assay
-
Cell Culture: Plate cells expressing SUCNR1 (e.g., MIN6 cells for insulin secretion studies or THP-1 macrophages) in a 96-well black, clear-bottom plate.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Stimulation: After dye loading and washing, place the plate in a fluorometric imaging plate reader. Establish a baseline fluorescence reading.
-
Agonist/Inhibitor Addition: Add the SUCNR1 agonist (e.g., succinate or cESA) or your test compound (e.g., Sucnr1-IN-2 followed by an agonist) and continuously measure the fluorescence intensity.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Quantify the peak response or the area under the curve.
Protocol 2: In Vivo Glucose Tolerance Test in a High-Fat Diet Mouse Model
-
Animal Model: Use mice fed a high-fat diet (HFD) for a specified period (e.g., 12-16 weeks) to induce glucose intolerance. Use appropriate control mice on a normal chow diet.
-
Drug Administration: Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the glucose challenge.
-
Fasting: Fast the mice for a specified period (e.g., 6 hours) before the glucose challenge.
-
Glucose Challenge: Administer a bolus of glucose (e.g., 2 g/kg body weight) via oral gavage or intraperitoneal injection.
-
Blood Sampling: Collect blood samples from the tail vein at baseline (0 min) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 min).
-
Glucose Measurement: Measure blood glucose levels using a glucometer.
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Visualizing Complex Relationships
Below are diagrams generated using Graphviz to illustrate key pathways and logical relationships in SUCNR1 signaling, which can help in hypothesis generation and experimental design.
Caption: Dual G-protein coupling of SUCNR1 to Gi and Gq pathways.
Caption: Troubleshooting logic for conflicting SUCNR1 data.
Caption: Context-dependent role of SUCNR1 in inflammation.
References
Validation & Comparative
A Comparative Guide: Pharmacological Inhibition vs. Genetic Knockout of SUCNR1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between two key methodologies for studying the function of the Succinate Receptor 1 (SUCNR1): pharmacological inhibition using the small molecule inhibitor Sucnr1-IN-2 and genetic knockout of the Sucnr1 gene. Understanding the nuances, advantages, and limitations of each approach is critical for designing robust experiments and accurately interpreting results in the fields of metabolism, immunology, and drug discovery.
Introduction to SUCNR1
Succinate Receptor 1, also known as GPR91, is a G protein-coupled receptor (GPCR) that is activated by the Krebs cycle intermediate, succinate.[1] Under conditions of metabolic stress, such as hypoxia or inflammation, extracellular succinate levels can rise, leading to the activation of SUCNR1.[2] This receptor is expressed in various tissues, including the kidneys, liver, adipose tissue, and immune cells, and is implicated in a range of physiological and pathological processes such as renin secretion, blood pressure regulation, inflammation, and glucose homeostasis.[1][3]
SUCNR1 Signaling Pathway
SUCNR1 activation initiates intracellular signaling cascades primarily through the coupling to Gq and Gi proteins.[2] Gq activation leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium levels. Gi activation, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. These signaling events can influence downstream pathways such as the phosphorylation of ERK and AKT.
Caption: SUCNR1 signaling cascade.
Pharmacological Inhibition with this compound
Pharmacological inhibition offers a transient and dose-dependent method to block SUCNR1 function. This compound, also identified as "Statement 35," is a known inhibitor of SUCNR1 and has been suggested for research in the context of neurodegenerative diseases and neuroinflammation.
Unfortunately, as of late 2025, detailed public information regarding the in vitro and in vivo experimental data for this compound, including its IC50, selectivity profile, and pharmacokinetic properties, is limited. For the purpose of providing a comprehensive comparison, this guide will also refer to data from other well-characterized SUCNR1 antagonists.
Table 1: Characteristics of Selected SUCNR1 Antagonists
| Compound Name | Alias | IC50 (Human SUCNR1) | Key Features |
| This compound | Statement 35 | Not Publicly Available | Suggested for neuroinflammation studies. |
| hGPR91 antagonist 1 | Compound 4c | 7 nM | Potent and selective antagonist. |
| SUCNR1-IN-1 | Compound 20 | 88 nM | Investigated for rheumatoid arthritis, liver fibrosis, and obesity. |
| NF-56-EJ40 | - | 25 nM | High-affinity and highly selective for human SUCNR1. |
Experimental Protocols for Pharmacological Inhibition
A typical experimental workflow to evaluate the efficacy of a SUCNR1 inhibitor like this compound would involve both in vitro and in vivo studies.
Caption: Workflow for inhibitor evaluation.
Genetic Knockout of SUCNR1
Genetic knockout (KO) of the Sucnr1 gene provides a permanent and complete ablation of receptor function, offering a powerful tool to understand its fundamental physiological roles. Both global and conditional (cell-type specific) knockout mouse models have been generated and extensively studied.
Table 2: Phenotypes Observed in SUCNR1 Knockout Mice
| Phenotype Category | Observation in SUCNR1 KO Mice | Reference |
| Metabolism | Modest lean phenotype on standard diet, with reduced white adipose tissue. Dichotomous effects on obesity under high-fat diet. Impaired insulin secretion and glucose intolerance on a high-fat diet in β-cell specific KO. | |
| Blood Pressure | Abrogation of succinate-induced hypertension. | |
| Inflammation | Myeloid-specific deficiency promotes a pro-inflammatory phenotype. | |
| Retinal Function | Signs of premature sub-retinal dystrophy. |
Experimental Protocols for Genetic Knockout Studies
The generation and analysis of SUCNR1 knockout mice involve a series of well-established molecular and physiological techniques.
Caption: Workflow for knockout mouse studies.
Comparison: this compound vs. Genetic Knockout
The choice between using a pharmacological inhibitor and a genetic knockout model depends on the specific research question.
Caption: Conceptual comparison of approaches.
Table 3: Head-to-Head Comparison
| Feature | Pharmacological Inhibition (this compound) | Genetic Knockout of SUCNR1 |
| Nature of Inhibition | Acute, transient, reversible, dose-dependent | Chronic, permanent, complete ablation |
| Specificity | Potential for off-target effects, dependent on inhibitor selectivity. Data for this compound is not publicly available. | Highly specific to the targeted gene. |
| Temporal Control | High. Can be administered at specific times to study acute effects. | Low. The gene is absent throughout the organism's life, which can lead to developmental compensation. |
| Applications | Validating SUCNR1 as a therapeutic target, studying acute signaling events, dose-response studies. | Investigating the fundamental physiological role of SUCNR1, studying the consequences of lifelong receptor absence. |
| Limitations | Pharmacokinetic and pharmacodynamic properties can be complex. Potential for toxicity. Limited data for this compound. | Developmental compensatory mechanisms can mask or alter the primary phenotype. Global knockouts can have complex, multi-system effects. |
Conclusion
Both pharmacological inhibition with molecules like this compound and genetic knockout of SUCNR1 are invaluable tools for dissecting the function of this important metabolic receptor. Pharmacological inhibitors offer temporal control and are more directly relevant to therapeutic development, though they come with the caveat of potential off-target effects and require thorough characterization. The lack of detailed public data on this compound currently limits its direct comparison but highlights the need for further research in this area.
Genetic knockout models, on the other hand, provide a definitive loss-of-function context to explore the receptor's fundamental roles, though researchers must be mindful of potential developmental adaptations. Ultimately, the most powerful insights are often gained by employing both approaches in a complementary fashion to validate findings and build a comprehensive understanding of SUCNR1 biology.
References
Validating the Impact of SUCNR1 Inhibition on Cytokine Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pharmacological inhibitors of the Succinate Receptor 1 (SUCNR1), a G protein-coupled receptor implicated in both pro- and anti-inflammatory signaling pathways. While specific experimental data on the direct effects of Sucnr1-IN-2 on cytokine production are not publicly available at the time of this publication, this guide offers a framework for its evaluation by comparing it with other known SUCNR1 antagonists. The focus is on providing objective performance comparisons based on available experimental data and detailed methodologies for key validation assays.
The activation of SUCNR1 by its endogenous ligand, succinate, can trigger a complex, context-dependent inflammatory response. In some cellular contexts, such as in activated macrophages, SUCNR1 signaling can be pro-inflammatory, leading to the production of cytokines like Interleukin-1β (IL-1β).[1] In other scenarios, its activation is associated with anti-inflammatory effects.[2] This dual role makes the validation of SUCNR1 inhibitors crucial for understanding their therapeutic potential in inflammatory diseases.
This guide will compare this compound with two other SUCNR1 antagonists, NF-56-EJ40 and Compound 7a , for which there is published data on their effects on cytokine production.
Performance Comparison of SUCNR1 Inhibitors
The following table summarizes the available data on the performance of this compound and its alternatives in modulating SUCNR1 activity and cytokine production.
| Feature | This compound | NF-56-EJ40 | Compound 7a |
| Target | SUCNR1 | Human SUCNR1 | SUCNR1 |
| Reported Activity | Inhibitor | Potent and selective antagonist | Antagonist |
| IC50 / Ki | Data not available | IC50: 25 nM, Ki: 33 nM[3][4] | IC50: 20 μM (for SUCNR1 activation)[5] |
| Effect on Cytokine Production | Data not available | Decreases IL-1β production in HUVECs and macrophages | Reduces IL-1β levels in a mouse model of periodontitis |
| Application | Neurodegenerative diseases, neuroinflammation | Research tool for studying SUCNR1 signaling | Periodontitis, neuroinflammation |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the comparison of SUCNR1 inhibitors.
In Vitro Inhibition of IL-1β Production by NF-56-EJ40
This protocol is based on studies demonstrating the inhibitory effect of NF-56-EJ40 on the succinate/IL-1β signaling axis in human umbilical vein endothelial cells (HUVECs) and macrophages.
Objective: To determine the effect of NF-56-EJ40 on lipopolysaccharide (LPS)-induced IL-1β production.
Cell Culture and Treatment:
-
Cell Lines: Human umbilical vein endothelial cells (HUVECs) or a human monocyte cell line (e.g., THP-1) differentiated into macrophages.
-
Culture Conditions: Culture cells in appropriate media and conditions as recommended by the supplier.
-
Treatment:
-
Pre-incubate cells with NF-56-EJ40 (e.g., 4 µM) for 24 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for an additional 24 hours in the presence of NF-56-EJ40.
-
Include appropriate controls: vehicle control (e.g., DMSO), LPS-only stimulation, and NF-56-EJ40-only control.
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Normalize the results to the total protein concentration of the cell lysates.
Data Analysis:
-
Compare the levels of IL-1β in the different treatment groups. A significant reduction in IL-1β in the NF-56-EJ40 and LPS co-treated group compared to the LPS-only group indicates an inhibitory effect.
In Vivo Evaluation of Compound 7a on Cytokine Levels
This protocol is based on a proof-of-concept study in a mouse model of periodontitis.
Objective: To assess the in vivo efficacy of Compound 7a in reducing systemic and local IL-1β levels.
Animal Model:
-
Use a suitable mouse model of periodontitis.
Compound Administration:
-
Administer Compound 7a orally (e.g., in a topical gel formulation).
-
Include a vehicle control group.
Sample Collection:
-
At the end of the study period, collect systemic samples (e.g., blood/serum) and local tissue samples (e.g., gingiva, hippocampus, cerebellum).
Cytokine Measurement:
-
Process the blood to obtain serum.
-
Homogenize the tissue samples.
-
Measure the levels of IL-1β in the serum and tissue homogenates using a mouse-specific ELISA kit, following the manufacturer's instructions.
Data Analysis:
-
Compare the IL-1β levels between the Compound 7a-treated group and the vehicle control group. A significant decrease in IL-1β in the treated group demonstrates the in vivo anti-inflammatory effect of the compound.
Visualizing SUCNR1 Signaling and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams were created using the Graphviz DOT language.
Caption: SUCNR1 signaling can proceed via Gq or Gi pathways.
Caption: General workflow for validating SUCNR1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. SUCNR1 controls an anti-inflammatory program in macrophages to regulate the metabolic response to obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Distinguishing Gq versus Gi Signaling of the Succinate Receptor 1 (SUCNR1): A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced signaling of the succinate receptor 1 (SUCNR1) is critical for targeting metabolic and inflammatory diseases. This guide provides a comparative overview of the Gq and Gi signaling pathways activated by SUCNR1, supported by experimental data and detailed protocols to aid in the design and interpretation of studies aimed at elucidating the specific signaling cascade initiated by novel ligands or in different cellular contexts.
The succinate receptor 1 (SUCNR1), also known as GPR91, is a G protein-coupled receptor (GPCR) that is activated by the Krebs cycle intermediate, succinate.[1] Emerging evidence reveals that SUCNR1 does not signal through a single, linear pathway but can couple to both Gq and Gi proteins, leading to distinct downstream cellular responses.[2][3][4][5] The preferential activation of one pathway over the other appears to be highly dependent on the cell type and the specific metabolic environment.
Gq vs. Gi Signaling Pathways: A Comparative Overview
Activation of SUCNR1 can trigger two primary signaling cascades:
-
The Gq Pathway: This pathway involves the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is often associated with pro-inflammatory responses and cellular activation.
-
The Gi Pathway: This pathway primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This cascade is often linked to anti-inflammatory effects and the regulation of cellular metabolism.
The following table summarizes the key distinctions between SUCNR1-mediated Gq and Gi signaling:
| Feature | Gq Signaling Pathway | Gi Signaling Pathway |
| Primary Effector | Phospholipase C (PLC) | Adenylyl Cyclase (inhibited) |
| Second Messengers | Inositol trisphosphate (IP3), Diacylglycerol (DAG), Intracellular Calcium (Ca2+) | Cyclic AMP (cAMP) (decreased) |
| Key Downstream Kinase | Protein Kinase C (PKC) | Protein Kinase A (PKA) (activity reduced) |
| Typical Cellular Response | Intracellular calcium mobilization, cellular activation, pro-inflammatory responses. | Inhibition of cAMP production, regulation of metabolic processes, anti-inflammatory responses. |
Experimental Protocols for Differentiating Gq and Gi Signaling
To determine which pathway is activated by SUCNR1 in a specific experimental setting, a combination of pharmacological and cell-based assays is typically employed.
Intracellular Calcium Mobilization Assay (for Gq signaling)
This assay directly measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq signaling.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Upon binding of an agonist to a Gq-coupled receptor, the subsequent release of calcium from intracellular stores leads to an increase in fluorescence, which can be measured over time.
Methodology:
-
Cell Culture: Plate SUCNR1-expressing cells in a suitable multi-well plate.
-
Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fura-2 AM) in a buffer solution.
-
Baseline Measurement: Measure the basal fluorescence intensity before the addition of a stimulant.
-
Stimulation: Add the SUCNR1 agonist (e.g., succinate) and monitor the change in fluorescence intensity over time using a fluorometric imaging plate reader.
-
Controls: Include a positive control (e.g., ATP, which activates endogenous purinergic receptors coupled to Gq) and a negative control (vehicle). To confirm the involvement of Gq, cells can be pre-incubated with a Gq inhibitor (e.g., UBO-QIC).
cAMP Accumulation Assay (for Gi signaling)
This assay measures the inhibition of cAMP production, which is characteristic of Gi pathway activation.
Principle: Intracellular cAMP levels are first stimulated using an activator of adenylyl cyclase, such as forskolin. The ability of an agonist acting on a Gi-coupled receptor to reduce this forskolin-stimulated cAMP level is then quantified.
Methodology:
-
Cell Culture: Plate SUCNR1-expressing cells in a suitable multi-well plate.
-
Pre-treatment: Incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Treat cells simultaneously with forskolin and the SUCNR1 agonist.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an ELISA-based assay.
-
Controls: Include a positive control (forskolin alone) and a negative control (vehicle). To confirm the involvement of Gi, cells can be pre-incubated with a Gi inhibitor (e.g., pertussis toxin).
Visualizing the Signaling Pathways and Experimental Workflow
To further clarify these concepts, the following diagrams illustrate the Gq and Gi signaling pathways and a typical experimental workflow for their differentiation.
Caption: SUCNR1 Gq Signaling Pathway.
Caption: SUCNR1 Gi Signaling Pathway.
Caption: Experimental workflow for differentiating Gq and Gi signaling.
By employing these experimental approaches and understanding the fundamental differences between the Gq and Gi signaling pathways, researchers can effectively characterize the functional consequences of SUCNR1 activation in various physiological and pathological contexts. This knowledge is paramount for the development of selective therapeutics that can modulate SUCNR1 signaling for the treatment of a range of human diseases.
References
- 1. SUCNR1 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. The Succinate Receptor SUCNR1 Resides at the Endoplasmic Reticulum and Relocates to the Plasma Membrane in Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of SUCNR1 Antagonists: The Well-Characterized NF-56-EJ40 versus the Enigmatic Sucnr1-IN-2
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating the roles of therapeutic targets. The succinate receptor 1 (SUCNR1), a G protein-coupled receptor activated by the Krebs cycle intermediate succinate, has emerged as a promising target for a variety of inflammatory and metabolic diseases. This guide provides a head-to-head comparison of two commercially available SUCNR1 antagonists: NF-56-EJ40 and Sucnr1-IN-2.
While NF-56-EJ40 has been extensively characterized in the scientific literature, providing a solid foundation for its use in research, this compound remains a more enigmatic compound with limited publicly available data. This guide will present the known properties of both molecules, highlighting the data gap for this compound, and provide detailed experimental protocols relevant to the study of SUCNR1 modulators.
Comparative Overview of this compound and NF-56-EJ40
A summary of the available information for this compound and NF-56-EJ40 is presented below. It is important to note the absence of published quantitative data on the potency and selectivity of this compound, which contrasts sharply with the detailed characterization of NF-56-EJ40.
| Feature | This compound | NF-56-EJ40 |
| Target | SUCNR1 | SUCNR1 |
| Reported Activity | Inhibitor | Antagonist |
| Potential Therapeutic Area | Neuroinflammation | Anti-inflammatory, Atherosclerosis, Ulcerative Colitis |
| Molecular Formula | C₁₇H₁₃F₃N₂O₆ | C₂₇H₂₉N₃O₃ |
| Molecular Weight | 398.29 g/mol | 443.54 g/mol |
| CAS Number | 2988733-54-4 | 2380230-73-7 |
| IC₅₀ (human SUCNR1) | Not Available | 25 nM |
| Kᵢ (human SUCNR1) | Not Available | 33 nM |
| Species Selectivity | Not Available | Highly selective for human SUCNR1; almost no activity at rat SUCNR1. High affinity for humanized rat SUCNR1 (Kᵢ = 17.4 nM) |
In-Depth Look at NF-56-EJ40
NF-56-EJ40 is a potent, high-affinity, and highly selective antagonist of the human succinate receptor 1 (SUCNR1)[1]. Its antagonistic properties have been well-documented, with a reported half-maximal inhibitory concentration (IC₅₀) of 25 nM and a binding affinity (Kᵢ) of 33 nM for the human receptor[1]. A key feature of NF-56-EJ40 is its species selectivity; it shows almost no activity towards the rat SUCNR1[1]. This specificity is attributed to two amino acid differences between the human and rat receptors[1].
Functionally, NF-56-EJ40 has been shown to interrupt the succinate/interleukin-1β (IL-1β) signaling axis in human umbilical vein endothelial cells (HUVECs) and macrophages, underscoring its anti-inflammatory potential[2]. Its utility as a research tool has been demonstrated in studies investigating the role of SUCNR1 in conditions such as atherosclerosis and ulcerative colitis.
The Profile of this compound
This compound, also referred to as "Statement 35," is marketed as a SUCNR1 inhibitor for the study of neurodegenerative diseases, including neuroinflammation. While its chemical structure and basic physicochemical properties are known, there is a notable absence of publicly available experimental data detailing its pharmacological activity. Key parameters such as IC₅₀ and Kᵢ values, which are crucial for assessing the potency and affinity of an inhibitor, have not been reported in the scientific literature or by its suppliers. Furthermore, information regarding its selectivity for SUCNR1 over other receptors and its activity across different species is also unavailable. This lack of data makes it challenging to quantitatively compare its performance against well-characterized antagonists like NF-56-EJ40.
SUCNR1 Signaling Pathways
The succinate receptor 1 is a G protein-coupled receptor that, upon activation by succinate, can couple to both Gᵢ and G₀ proteins. This dual coupling leads to the modulation of multiple downstream signaling cascades. The Gᵢ pathway activation results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, activation of the G₀ pathway stimulates phospholipase C (PLC), which in turn leads to an increase in intracellular calcium concentrations ([Ca²⁺]ᵢ). These signaling events can influence a wide range of cellular processes, including inflammation, cell proliferation, and metabolism.
Experimental Protocols for SUCNR1 Antagonist Characterization
To evaluate the efficacy and potency of SUCNR1 antagonists like NF-56-EJ40 and this compound, several key in vitro experiments are typically performed. These assays assess the ability of the compounds to inhibit the downstream signaling events triggered by succinate-induced SUCNR1 activation.
Calcium Flux Assay
This assay measures changes in intracellular calcium concentration upon receptor activation. It is a functional assay to determine the potency of antagonists in blocking the G₀-mediated signaling of SUCNR1.
Methodology:
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells or other suitable cell lines stably expressing human SUCNR1 are cultured in appropriate media and seeded into 96-well or 384-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer solution, typically for 30-60 minutes at 37°C.
-
Compound Incubation: The cells are then incubated with varying concentrations of the antagonist (e.g., NF-56-EJ40 or this compound) or vehicle control for a predetermined period.
-
Succinate Stimulation: The plate is placed in a fluorescence plate reader, and a baseline fluorescence is measured. An EC₈₀ concentration of succinate (the concentration that elicits 80% of the maximal response) is then added to the wells to stimulate the receptor.
-
Data Acquisition: Fluorescence intensity is measured kinetically over time.
-
Data Analysis: The increase in fluorescence upon succinate stimulation corresponds to an increase in intracellular calcium. The inhibitory effect of the antagonist is calculated, and IC₅₀ values are determined by plotting the percentage of inhibition against the antagonist concentration.
cAMP Assay
This assay quantifies the intracellular levels of cyclic AMP to assess the Gᵢ-mediated signaling of SUCNR1.
Methodology:
-
Cell Culture: Cells expressing SUCNR1 are cultured and seeded as in the calcium flux assay.
-
Forskolin Stimulation: To elevate basal cAMP levels for easier detection of inhibition, cells are typically stimulated with forskolin, a direct activator of adenylyl cyclase.
-
Compound Incubation: Cells are co-incubated with a fixed concentration of forskolin, an EC₅₀ concentration of succinate, and varying concentrations of the SUCNR1 antagonist.
-
Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing a luminescent or fluorescent readout (e.g., HTRF or LANCE).
-
Data Analysis: The ability of the antagonist to counteract the succinate-induced decrease in forskolin-stimulated cAMP levels is quantified. IC₅₀ values are determined by plotting the antagonist concentration against the response.
Experimental Workflow for SUCNR1 Antagonist Discovery and Validation
The journey from identifying a potential SUCNR1 antagonist to its validation for in vivo studies involves a multi-step process. The following diagram illustrates a typical experimental workflow.
Conclusion
In the landscape of SUCNR1 research, NF-56-EJ40 stands out as a well-characterized and selective antagonist for the human receptor, making it a reliable tool for in vitro and potentially in vivo studies in humanized models. Its known potency and mechanism of action provide a solid basis for interpreting experimental results. In contrast, this compound, while marketed as a SUCNR1 inhibitor for neuroinflammation research, lacks the publicly available pharmacological data necessary for a comprehensive evaluation and direct comparison.
For researchers embarking on studies involving SUCNR1 antagonism, the choice of chemical probe is critical. While NF-56-EJ40 offers a high degree of certainty in its pharmacological properties, the use of this compound would necessitate independent and rigorous in-house characterization to determine its potency, selectivity, and mechanism of action before its application in complex biological systems. The experimental protocols and workflows detailed in this guide provide a roadmap for such characterization efforts. As the field of SUCNR1 research continues to evolve, the development and thorough characterization of new chemical probes will be essential for validating this receptor as a therapeutic target.
References
Reproducibility of Experimental Results for SUCNR1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental reproducibility for the SUCNR1 inhibitor, Sucnr1-IN-2, and its alternatives. The objective is to offer a clear, data-driven comparison to aid in the selection and application of these research compounds. The information presented is collated from publicly available datasheets and peer-reviewed scientific literature.
Introduction to SUCNR1 and its Inhibition
Succinate receptor 1 (SUCNR1), also known as G protein-coupled receptor 91 (GPR91), is a receptor for the Krebs cycle intermediate, succinate. Activation of SUCNR1 is implicated in a variety of physiological and pathophysiological processes, including inflammation, immune response, retinal angiogenesis, and hypertension. Consequently, the development of SUCNR1 inhibitors is an active area of research for potential therapeutic interventions. This guide focuses on the in-vitro inhibitory activity of this compound and compares it with other commercially available inhibitors.
Quantitative Comparison of SUCNR1 Inhibitors
The following table summarizes the reported in-vitro inhibitory potencies (IC50) of this compound and several alternative compounds against the human SUCNR1 receptor. It is crucial to note that direct comparison of IC50 values should be approached with caution, as they may have been determined using different experimental assays and conditions.
| Compound Name | Reported IC50 (human SUCNR1) | Assay Type |
| This compound | Not explicitly found in primary literature | Not specified in vendor datasheets |
| SUCNR1-IN-1 | 88 nM | [³⁵S]GTPγS binding assay |
| NF-56-EJ40 | 25 nM | [³⁵S]GTPγS binding assay |
Experimental Methodologies
To ensure the reproducibility of experimental findings, detailed protocols are essential. Below are the methodologies for the key assays used to characterize the SUCNR1 inhibitors discussed in this guide.
[³⁵S]GTPγS Binding Assay (for SUCNR1-IN-1 and NF-56-EJ40)
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation. Inhibition of this binding in the presence of an agonist (succinate) is a measure of antagonist potency.
Protocol Outline (based on Haffke et al., 2019):
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human SUCNR1 receptor (e.g., HEK293 cells).
-
Assay Buffer: The assay is typically performed in a buffer containing HEPES, MgCl₂, NaCl, and GDP.
-
Reaction Mixture: The reaction includes cell membranes, the SUCNR1 agonist succinate (at a concentration that elicits a submaximal response, e.g., 50 µM), varying concentrations of the antagonist (e.g., NF-56-EJ40 or SUCNR1-IN-1), and [³⁵S]GTPγS.
-
Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for G protein activation and [³⁵S]GTPγS binding.
-
Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Quantification: The amount of bound [³⁵S]GTPγS on the filters is determined by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the antagonist.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes, the following diagrams are provided.
Caption: SUCNR1 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for the [³⁵S]GTPγS Binding Assay.
Discussion on Reproducibility and Future Directions
The reproducibility of the inhibitory activity of compounds like SUCNR1-IN-1 and NF-56-EJ40 is supported by their characterization in peer-reviewed literature using established and well-described methodologies like the [³⁵S]GTPγS binding assay. For this compound, while it is commercially available as a SUCNR1 inhibitor, the lack of publicly available primary data detailing its characterization makes an independent assessment of its experimental reproducibility challenging.
For researchers planning to use any of these inhibitors, it is highly recommended to:
-
Consult the primary literature: Whenever possible, refer to the original publication describing the synthesis and characterization of the compound.
-
Perform in-house validation: Regardless of the published data, it is good practice to validate the activity of a new batch of any inhibitor in the specific assay system being used in your laboratory.
-
Consider species specificity: As demonstrated with NF-56-EJ40, which shows high selectivity for human SUCNR1 over its rodent orthologs, it is crucial to use an inhibitor that is active against the species-specific receptor relevant to your experimental model.
Future publications on novel SUCNR1 inhibitors should aim to provide comprehensive details of the experimental protocols used for their characterization to facilitate reproducibility and allow for accurate comparisons within the field. For commercially available compounds, vendors are encouraged to provide links to primary literature or technical datasheets with detailed experimental conditions.
A Researcher's Guide to Selecting a Negative Control for SUCNR1 Activation Studies
In the study of the succinate receptor 1 (SUCNR1), a G protein-coupled receptor (GPCR) activated by the Krebs cycle intermediate succinate, the use of a proper negative control is paramount for the validation of experimental findings. An ideal negative control compound should be structurally similar to the active compound (agonist or antagonist) but devoid of any biological activity at the target receptor. This guide provides a framework for researchers to evaluate and select appropriate negative controls for SUCNR1 activation studies, with a focus on key experimental validation. As the specific compound "Sucnr1-IN-2" does not appear in the peer-reviewed scientific literature, this guide will focus on the characteristics of an ideal negative control and compare the properties of well-characterized SUCNR1 antagonists that can serve as positive controls for inhibition.
Understanding SUCNR1 Signaling
SUCNR1 is primarily coupled to two G protein signaling pathways: Gαi and Gαq.[1][2] Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] The activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium concentration ([Ca2+]).[3] Downstream of these initial events, SUCNR1 activation can modulate various cellular processes, including the phosphorylation of extracellular signal-regulated kinase (ERK) and Akt.[2]
Comparison of SUCNR1 Antagonists as Positive Controls for Inhibition
While a true negative control should be inactive, understanding the properties of known antagonists is crucial for designing validation experiments. A compound intended as a negative control should show no activity in the same assays where these antagonists show potent inhibition.
| Compound Name | Target | Assay Type | Reported Activity | Reference |
| NF-56-EJ40 | Human SUCNR1 | Radioligand Binding | Kd = 33 nM | |
| Human SUCNR1 | [³⁵S]GTPγS Assay | Potent antagonist | ||
| Human SUCNR1 | Insulin Secretion Assay | Blocks succinate-induced insulin secretion | ||
| Cpd3 (AK-968/12117473) | Human SUCNR1 | Dual-luciferase Reporter | SUCNR1 antagonist | |
| Human SUCNR1 | Western Blot | Inhibits NF-κB pathway activation | ||
| NRK-52E cells | Immunofluorescence | Ameliorates EMT |
Experimental Protocols for Validating a Negative Control
To validate a compound as a negative control for SUCNR1 activation studies, it is essential to perform a battery of in vitro assays. The compound should not elicit any response on its own, nor should it inhibit the response to a known SUCNR1 agonist like succinate.
Receptor Binding Assay
A radioligand competition binding assay is a direct way to assess the interaction of a compound with the receptor. A suitable negative control should not displace a known radiolabeled SUCNR1 ligand.
Protocol:
-
Cell Culture: Use cells stably expressing human SUCNR1 (e.g., HEK293 or CHO cells).
-
Membrane Preparation: Prepare cell membranes by homogenization and centrifugation.
-
Binding Reaction: Incubate the cell membranes with a known radiolabeled SUCNR1 antagonist (e.g., [³H]NF-56-EJ40) and increasing concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Detection: Quantify the radioactivity of the filters using liquid scintillation counting.
-
Analysis: A negative control should not show any significant displacement of the radioligand.
G Protein Activation Assay ([³⁵S]GTPγS)
This assay measures the activation of G proteins upon receptor stimulation. A negative control should not induce [³⁵S]GTPγS binding.
Protocol:
-
Membrane Preparation: Use membranes from cells expressing SUCNR1.
-
Reaction Mixture: Prepare a reaction buffer containing GDP, [³⁵S]GTPγS, and the cell membranes.
-
Incubation: Add the test compound or a known agonist (positive control) to the reaction mixture and incubate.
-
Termination and Filtration: Stop the reaction and separate the membranes by filtration.
-
Detection: Measure the amount of [³⁵S]GTPγS bound to the membranes.
-
Analysis: A negative control should not increase [³⁵S]GTPγS binding above the basal level.
Second Messenger Assays
a) cAMP Measurement: This assay assesses the Gαi signaling pathway. A negative control should not alter cAMP levels.
Protocol:
-
Cell Culture: Plate SUCNR1-expressing cells.
-
Forskolin Stimulation: Treat cells with forskolin to elevate basal cAMP levels.
-
Compound Treatment: Add the test compound or a known SUCNR1 agonist.
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF or ELISA).
-
Analysis: A negative control should not cause a decrease in forskolin-stimulated cAMP levels.
b) Intracellular Calcium Mobilization Assay: This assay evaluates the Gαq signaling pathway. A negative control should not induce a calcium flux.
Protocol:
-
Cell Culture and Dye Loading: Culture SUCNR1-expressing cells and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence.
-
Compound Addition: Add the test compound or a known agonist.
-
Fluorescence Measurement: Record the change in fluorescence over time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
Analysis: A negative control should not cause an increase in intracellular calcium.
Downstream Signaling Pathway Analysis (Western Blot)
This method examines the phosphorylation of key downstream signaling molecules like ERK and Akt.
Protocol:
-
Cell Culture and Serum Starvation: Culture SUCNR1-expressing cells and serum-starve them to reduce basal signaling.
-
Compound Treatment: Treat the cells with the test compound or a known agonist for a specific time course.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for phosphorylated and total ERK and Akt.
-
Detection and Analysis: Detect the protein bands using chemiluminescence and quantify the band intensities. A negative control should not induce the phosphorylation of ERK or Akt.
Workflow for Negative Control Validation
Conclusion
The selection and rigorous validation of a negative control are critical for the integrity of SUCNR1 activation studies. While the specific entity "this compound" is not documented in scientific literature, researchers can apply the principles and experimental protocols outlined in this guide to any candidate negative control compound. By demonstrating a lack of binding, G protein activation, second messenger modulation, and downstream signaling effects, a compound can be confidently used to ensure that the observed biological effects are specifically mediated by SUCNR1 activation.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Sucnr1-IN-2
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like Sucnr1-IN-2 are paramount for laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring compliance and safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Always consult the Safety Data Sheet (SDS) for detailed information.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles with side-shields, protective gloves, and a lab coat to prevent skin and eye contact.[1]
-
Ventilation: Use this compound only in areas with adequate exhaust ventilation to avoid inhalation of dust or aerosols.[1]
-
Handling: Avoid direct contact with the substance, and prevent the formation of dust and aerosols. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that mitigates its potential hazards, particularly its toxicity to aquatic life.[1]
-
Review Institutional and Local Regulations: Before disposal, always consult your institution's specific safety guidelines and local regulations for chemical waste management.
-
Assess for Contamination: Determine if the this compound waste is contaminated with other hazardous materials. If so, the disposal protocol must be adjusted to address the hazards of all constituents.
-
Waste Collection:
-
Solid Waste: Collect uncontaminated solid this compound waste in a clearly labeled, sealed container.
-
Liquid Waste: For solutions of this compound, collect the waste in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Labeling: The waste container must be clearly labeled with "this compound" and any other contaminants.
-
Arrange for Professional Disposal: Dispose of the contents and the container through an approved waste disposal plant.[1] Contact your institution's hazardous waste management program to arrange for pickup and disposal.
-
Disposal of Empty Containers:
-
Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., DMSO, then water).
-
The rinsate should be collected and disposed of as hazardous waste.
-
Once cleaned, the container can be discarded in the regular trash or recycled, depending on the container material and local guidelines.
-
Quantitative Data Summary
For easy reference, the following table summarizes key quantitative data for the storage and handling of this compound.
| Parameter | Value | Source |
| Storage Temperature (Powder) | -20°C (3 years), 4°C (2 years) | |
| Storage Temperature (In Solvent) | -80°C (6 months), -20°C (1 month) | |
| Solubility in DMSO | 125 mg/mL (313.84 mM) |
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the provided search results, its use as a SUCNR1 inhibitor in neuroinflammation studies is noted. Researchers typically prepare stock solutions in DMSO and may further dilute them in aqueous solutions for in vitro and in vivo experiments.
Visualized Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound.
Caption: this compound Disposal Workflow
References
Personal protective equipment for handling Sucnr1-IN-2
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling chemical compounds like Sucnr1-IN-2. This guide provides immediate, essential safety protocols and logistical information for the proper handling, storage, and disposal of this compound, a succinate receptor 1 (SUCNR1) inhibitor used in neurodegenerative disease research.[1][2]
Hazard Identification and Classification
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] It is crucial to handle this compound with care to avoid adverse health effects and environmental contamination.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed.[3] |
| Acute aquatic toxicity | 1 | H400: Very toxic to aquatic life.[3] |
| Chronic aquatic toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects. |
GHS Label Elements:
| Pictogram | Signal Word |
| GHS07: Exclamation mark, GHS09: Environment | Warning |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment should be worn at all times when handling this compound.
| Equipment | Specifications |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. Chemically resistant gloves (e.g., nitrile rubber) should be used. |
| Respiratory Protection | No protective equipment is needed under normal use conditions with adequate ventilation. If dust or aerosols are generated, a particle filter respirator is recommended. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid inhalation, contact with eyes, and skin.
-
Avoid the formation of dust and aerosols.
-
Use only in areas with appropriate exhaust ventilation.
-
Do not eat, drink, or smoke when using this product.
-
Wash skin thoroughly after handling.
Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area.
-
Store at -20°C for the powder form or -80°C when in solvent.
-
Keep away from direct sunlight and sources of ignition.
First Aid Measures
In the event of exposure, immediate first aid is crucial.
| Exposure Route | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
| Eye Contact | Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. |
| If Inhaled | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination.
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant.
-
Collect any spillage.
-
Avoid release to the environment.
Operational Workflow for Handling this compound
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.
Disposal Workflow
This diagram illustrates the necessary steps for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
